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  • Product: 2-Ethyl-1,3-benzothiazole
  • CAS: 252280-83-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Ethyl-1,3-benzothiazole (CAS 936-77-6)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Ethyl-1,3-benzothiazole, a heterocyclic compound of significant interest in organic synthesis an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Ethyl-1,3-benzothiazole, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. As a member of the benzothiazole family, this molecule serves as a versatile building block for the creation of a wide array of functional materials and biologically active compounds. This document delves into its chemical and physical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols.

Introduction to the Benzothiazole Scaffold and 2-Ethyl-1,3-benzothiazole

The benzothiazole moiety, a fusion of a benzene and a thiazole ring, is a privileged structure in medicinal chemistry, appearing in numerous compounds with a broad spectrum of pharmacological activities.[1][2] This scaffold is a cornerstone in the development of therapeutic agents targeting a variety of diseases.[3][4] 2-Ethyl-1,3-benzothiazole, with its characteristic ethyl group at the 2-position, offers a unique lipophilic and steric profile that can be strategically utilized in the design of novel molecules. It is primarily used as an organic intermediate in the synthesis of more complex benzothiazole-derived compounds, including specialty dyes, pigments, and as a heterocyclic scaffold in pharmaceutical research.[5][6]

Physicochemical and Spectroscopic Properties

2-Ethyl-1,3-benzothiazole is a liquid at room temperature with a molecular formula of C₉H₉NS.[7] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
CAS Number 936-77-6[7]
Molecular Formula C₉H₉NS[7]
Molecular Weight 163.24 g/mol [7]
Appearance Liquid[7]
Melting Point -2.5 °C[7]
Boiling Point 252 °C at 760 mmHgSigma-Aldrich
Density 1.174 ± 0.06 g/cm³Sigma-Aldrich
XLogP3-AA 3.4[5]
Spectroscopic Data

The structural elucidation of 2-Ethyl-1,3-benzothiazole is confirmed through various spectroscopic techniques.

¹H NMR (400MHz, CDCl₃):

  • δ 1.45 (t, J=7.6Hz, 3H, -CH₃)

  • δ 3.16 (q, J=7.6Hz, 2H, -CH₂)

  • δ 7.32-7.40 (m, 1H, Ar-H)

  • δ 7.45-7.52 (m, 1H, Ar-H)

  • δ 7.85 (d, J=8.0Hz, 1H, Ar-H)

  • δ 8.04 (d, J=8.0Hz, 1H, Ar-H)[8]

¹³C NMR: While a complete, experimentally verified ¹³C NMR spectrum for 2-Ethyl-1,3-benzothiazole is not readily available in the searched literature, data for similar 2-substituted benzothiazoles can provide expected chemical shift ranges.[9] The ethyl group carbons would appear in the aliphatic region, while the aromatic carbons of the benzothiazole core would be in the downfield region.

Infrared (IR) Spectroscopy: The IR spectrum of benzothiazole derivatives exhibits characteristic absorption bands. For the parent benzothiazole, key peaks are observed for C-H stretching of the aromatic ring, C=N stretching of the thiazole ring, and C-S stretching.[6][10] The presence of the ethyl group in 2-Ethyl-1,3-benzothiazole would introduce additional peaks corresponding to aliphatic C-H stretching.

Mass Spectrometry: The mass spectrum of 2-Ethyl-1,3-benzothiazole would show a molecular ion peak (M+) at m/z 163, corresponding to its molecular weight. The fragmentation pattern of substituted benzothiazoles is well-documented and typically involves cleavage of the substituent at the 2-position and fragmentation of the thiazole ring.[11] A proposed fragmentation pathway for the closely related 2-methylbenzothiazole involves the loss of a hydrogen radical from the methyl group to form a stable cation, followed by cleavage of the thiazole ring.[8] A similar initial loss of an ethyl radical or ethylene from 2-Ethyl-1,3-benzothiazole can be anticipated.

Synthesis and Reactivity

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry, with the most common method being the condensation of 2-aminothiophenol with aldehydes, carboxylic acids, or their derivatives.[12][13][14]

Synthetic Pathway

A primary route to 2-Ethyl-1,3-benzothiazole involves the reaction of 2-aminothiophenol with propionaldehyde. This reaction proceeds through the formation of an intermediate thiazoline, which is then oxidized to the aromatic benzothiazole.

Caption: General synthetic scheme for 2-Ethyl-1,3-benzothiazole.

Experimental Protocol: Synthesis of 2-Ethyl-1,3-benzothiazole

The following protocol is a representative procedure based on established methods for the synthesis of 2-substituted benzothiazoles.[5]

Materials:

  • 2-Aminothiophenol

  • Propionaldehyde

  • Ethanol

  • Oxidizing agent (e.g., air, hydrogen peroxide, or a mild chemical oxidant)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) in ethanol.

  • Add propionaldehyde (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The initial condensation to the thiazoline intermediate is often rapid.

  • Upon completion of the initial condensation, introduce an oxidizing agent. If using air, the reaction mixture can be stirred vigorously open to the atmosphere, potentially with gentle heating. For a more controlled oxidation, a chemical oxidant can be added portion-wise.

  • After the oxidation is complete (as indicated by TLC), quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-Ethyl-1,3-benzothiazole.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a common solvent for this reaction as it is polar enough to dissolve the reactants and is relatively benign.

  • Excess Aldehyde: A slight excess of the aldehyde is often used to ensure complete consumption of the more valuable 2-aminothiophenol.

  • Oxidation Step: The intermediate thiazoline is not aromatic and is typically less stable than the final benzothiazole product. The oxidation step drives the reaction to completion by forming the stable aromatic ring system.

  • Aqueous Work-up: The sodium bicarbonate wash is used to neutralize any acidic byproducts and remove any unreacted starting materials.

  • Column Chromatography: This is a standard purification technique to separate the desired product from any side products or unreacted starting materials.

Reactivity

The reactivity of 2-Ethyl-1,3-benzothiazole is influenced by the electron-withdrawing nature of the benzothiazole ring and the presence of the ethyl group at the 2-position. The protons on the α-carbon of the ethyl group are acidic and can be deprotonated with a strong base to form a carbanion, which can then react with various electrophiles. The benzothiazole ring itself can undergo electrophilic aromatic substitution, although the thiazole ring deactivates the benzene ring towards substitution.

Applications in Research and Drug Development

The benzothiazole scaffold is a key component in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3][4] 2-Ethyl-1,3-benzothiazole, as a functionalized building block, is instrumental in the synthesis of compounds for screening against various biological targets.[15] Its ethyl group can be a key feature for binding to the active site of a target protein or can be further functionalized.

While specific drugs derived directly from 2-Ethyl-1,3-benzothiazole are not prominently featured in the searched literature, its role as a versatile precursor allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery programs.[15]

Safety and Handling

2-Ethyl-1,3-benzothiazole is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[7]

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation[7]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-Ethyl-1,3-benzothiazole is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the benzothiazole core make it an attractive starting material for the development of novel compounds with diverse applications. A thorough understanding of its chemical properties, reactivity, and safe handling is crucial for its effective utilization in research and development.

References

  • Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles - ACG Publications. (2022, December 29). Retrieved March 8, 2026, from [Link]

  • Elgemeie, G. H., et al. (2026). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][3][15]benzothiazole-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E82(Pt 2), 182-186. [Link]

  • Azzam, R. A., et al. (2026). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][3][15]benzothiazole-4-carboxylate. IUCr Journals, 82(2). [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved March 8, 2026, from [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30). MDPI. Retrieved March 8, 2026, from [Link]

  • CN103664821A - Preparation method of benzothiazole compound based on aminothiophenol cyclization - Google Patents. (n.d.).
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020, April 5). MDPI. Retrieved March 8, 2026, from [Link]

  • 2-Ethyl-1,3-benzothiazole CAS# 252280-83-4. (n.d.). Scent.vn. Retrieved March 8, 2026, from [Link]

  • This citation was not used in the final response.
  • Millard, B. J., & Temple, A. F. (1968). High resolution mass spectrometry.—II Some substituted benzothiazoles. Organic Mass Spectrometry, 1(2), 285-294. [Link]

  • This citation was not used in the final response.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020, April 5). MDPI. Retrieved March 8, 2026, from [Link]

  • 2-Ethyl-1,3-benzothiazole | C9H9NS | CID 638567. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]

  • Badgujar, N. D., et al. (2024, March 3). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. ChemistrySelect, 9(9), e202304383. [Link]

  • Venkatachalam, S., Karunathan, D. R., & Kannappan, V. (2023). Theoretical FT-IR spectrum of benzothiazole. Journal of Molecular Liquids, 388, 122756. [Link]

  • Benzothiazole. (n.d.). NIST WebBook. Retrieved March 8, 2026, from [Link]

Sources

Exploratory

Comparative Analysis of Thiazole Derivatives: The Odor Profiles and Analytical Methodologies of Benzothiazole vs. 2-Ethylbenzothiazole

Target Audience: Researchers, Flavor & Fragrance Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary Heterocyclic compounds containing sulfur and nitrogen, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Flavor & Fragrance Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

Heterocyclic compounds containing sulfur and nitrogen, particularly benzothiazoles, are critical structural motifs in both medicinal chemistry and flavor/fragrance formulation[1]. While the parent compound, Benzothiazole , is ubiquitous in nature and widely utilized for its distinct sulfurous and meaty notes[2], alkyl substitution at the C-2 position dramatically alters its physicochemical and organoleptic properties. This technical guide provides a rigorous comparative analysis of Benzothiazole and 2-Ethylbenzothiazole , exploring the causality behind their divergent odor profiles, detailing field-proven analytical methodologies (GC-MS/O), and outlining green synthesis protocols.

Molecular Fundamentals & Physicochemical Properties

The addition of an ethyl group to the benzothiazole ring fundamentally shifts the molecule's behavior. In olfactory science, the perception of an odorant is dictated by its volatility (vapor pressure), its partitioning behavior in aqueous/lipid matrices (LogP), and its steric interaction with olfactory receptors.

Comparative Data Presentation

The following table summarizes the quantitative physicochemical data driving the sensory differences between the two compounds[3][4][5][6]:

PropertyBenzothiazole2-Ethylbenzothiazole
CAS Number 95-16-9252280-83-4 / 936-77-6
Molecular Formula C7H5NSC9H9NS
Molecular Weight 135.19 g/mol 163.24 g/mol
Boiling Point 227–231 °C~245 °C (est.)
LogP (Octanol/Water) 2.013.40
Vapor Pressure (25°C) ~0.045 hPa~0.0749 hPa (est.)
Primary Odor Notes Sulfurous, boiled milk, rubbery, quinoline-likeRoasted, nutty, green, meaty, coffee
Flavor Application Condensed milk, cheese, meat, dairyNutty, roasted, savory, coffee
The Causality of Odor Shift

The unsubstituted benzothiazole possesses a sharp, "boiled sulfuric" odor[2]. Because its LogP is relatively low (2.01), it partitions readily into the headspace, delivering an aggressive, highly volatile top note. In flavor formulation, it is heavily dosed in condensed milk and cheese profiles (up to 1,000 ppm) to impart an authentic cooked dairy character[2].

Conversely, 2-Ethylbenzothiazole exhibits a significantly higher LogP (3.40) and molecular weight[5]. This increased lipophilicity and reduced volatility anchor the molecule as a heavier base note. Sterically, the ethyl group at the C-2 position modifies the molecule's binding affinity at the olfactory epithelium, shifting the perception from raw sulfur/rubber to complex Maillard-reaction notes, such as roasted nuts, coffee, and earthy vegetables[5][7].

Analytical Methodology: HS-SPME-GC-MS/O

To accurately characterize the odor impact of these compounds in complex matrices (e.g., cooked meats, fermented dairy, or Baijiu), researchers rely on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry/Olfactometry (GC-MS/O)[8][9][10].

Why HS-SPME?

Solvent extraction methods often suffer from solvent peak masking, which obscures early-eluting highly volatile odorants[8]. HS-SPME eliminates solvent interference, concentrates trace volatiles, and prevents non-volatile lipids or proteins from contaminating the GC inlet[8][11].

Step-by-Step Experimental Protocol

The following self-validating protocol is the industry standard for isolating and quantifying benzothiazole derivatives[9][10]:

  • Sample Preparation: Transfer 5.0 g of the homogenized matrix into a 20 mL headspace vial. Add 1.0 g of NaCl (to drive volatiles into the headspace via the salting-out effect) and 10 µL of an internal standard (e.g., 2-methyl-3-heptanone). Seal with a PTFE/silicone septum.

  • Equilibration: Incubate the vial at 60°C for 15 minutes under continuous agitation (250 rpm) to achieve thermodynamic equilibrium between the matrix and the headspace.

  • Extraction: Penetrate the septum with a 50/30 µm DVB/CAR/PDMS SPME fiber. Expose the fiber to the headspace for 30 minutes at 60°C.

  • Thermal Desorption: Retract the fiber and insert it into the GC injection port. Desorb at 250°C for 5 minutes in splitless mode.

  • Chromatographic Separation: Utilize a polar capillary column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm). Set the oven program: Initial temperature 40°C (hold 3 min), ramp at 5°C/min to 230°C (hold 5 min). Helium carrier gas flow at 1.0 mL/min.

  • Dual Detection (Split 1:1): Route the column effluent through a Y-splitter. Send 50% to the Mass Spectrometer (EI mode, 70 eV, m/z 35–350) for structural identification, and 50% to the Olfactory Detection Port (ODP).

  • Sensory Evaluation (AEDA): At the ODP, trained panelists evaluate the effluent, recording odor descriptors and retention times. Aroma Extract Dilution Analysis (AEDA) is performed by analyzing serial dilutions (1:3, 1:9, 1:27) of the extract to determine the Flavor Dilution (FD) factor, which correlates to the Odor Activity Value (OAV)[8][9].

G A Sample Prep (Matrix + NaCl + IS) B HS-SPME Extraction (60°C) A->B C Thermal Desorption (GC Inlet 250°C) B->C D Capillary GC Separation C->D E Mass Spectrometry (Structural ID) D->E Split 1:1 F Olfactometry (ODP) (AEDA / FD Factor) D->F Split 1:1

Diagram 1: HS-SPME-GC-MS/O analytical workflow for odor-active compound characterization.

Green Synthesis of 2-Ethylbenzothiazole

While benzothiazole is often extracted or synthesized via traditional harsh conditions, modern drug development and flavor synthesis prioritize green chemistry. The synthesis of 2-alkylbenzothiazoles (such as 2-ethylbenzothiazole) can be efficiently achieved via the condensation of 2-aminothiophenol with aliphatic aldehydes[12][13].

Mechanistic Rationale

Using Cetyltrimethylammonium bromide (CTAB) as a surfactant in an aqueous medium creates hydrophobic micelles. These micelles act as microreactors, concentrating the organic reactants (2-aminothiophenol and propionaldehyde) in water, thereby accelerating the condensation and oxidative cyclization without the need for toxic organic solvents or heavy metal catalysts[13].

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 50 mL round-bottom flask, combine 2-aminothiophenol (1.0 mmol) and propionaldehyde (1.0 mmol) in 5 mL of distilled water[13].

  • Catalysis: Add 5 mol% (0.05 mmol) of Cetyltrimethylammonium bromide (CTAB) to the mixture[13].

  • Reflux: Heat the mixture to reflux (approx. 100°C) under continuous magnetic stirring for 2 to 4 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC).

  • Work-up: Once complete, cool the mixture to room temperature. Extract the aqueous phase with ethyl acetate (3 × 10 mL).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to isolate pure 2-ethylbenzothiazole as a yellow liquid[12][13].

Synthesis A 2-Aminothiophenol (1 mmol) C Micellar Condensation (CTAB Catalyst, H2O, Reflux) A->C B Propionaldehyde (1 mmol) B->C D Liquid-Liquid Extraction (Ethyl Acetate) C->D E Column Chromatography Purification D->E F Pure 2-Ethylbenzothiazole (Yellow Liquid) E->F

Diagram 2: Green synthesis pathway of 2-Ethylbenzothiazole utilizing micellar catalysis.

Conclusion

The transition from Benzothiazole to 2-Ethylbenzothiazole perfectly illustrates how a minor structural modification—the addition of a two-carbon aliphatic chain—can drastically alter a molecule's physicochemical properties and sensory profile. By increasing the LogP and steric bulk, the sharp, volatile sulfurous notes of benzothiazole are subdued, giving way to the highly desirable roasted, nutty, and coffee-like notes of 2-ethylbenzothiazole. Utilizing advanced GC-MS/O techniques and green synthesis protocols ensures that these valuable heterocyclic compounds can be accurately characterized and sustainably produced for modern flavor, fragrance, and pharmaceutical applications.

References

Sources

Foundational

Thermophysical Profiling of 2-Ethylbenzothiazole: A Technical Guide to Density and Boiling Point Validation

Executive Summary 2-Ethylbenzothiazole (CAS: 936-77-6) is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry, agrochemical development, and advanced materials science[1]. As a Senior App...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethylbenzothiazole (CAS: 936-77-6) is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry, agrochemical development, and advanced materials science[1]. As a Senior Application Scientist, I frequently observe that the successful transition of benzothiazole derivatives from bench-scale synthesis to pilot-plant manufacturing hinges on a rigorous understanding of their fundamental thermophysical properties. This whitepaper provides an in-depth analysis of the density and boiling point of 2-ethylbenzothiazole, detailing the structural causality behind these metrics and outlining field-proven, self-validating protocols for their precise measurement.

Structural Causality of Physical Properties

The molecular architecture of 2-ethylbenzothiazole (Molecular Formula: C9H9NS, Molecular Weight: 163.24 g/mol ) features a fused bicyclic system comprising a benzene ring and a thiazole ring, substituted with an ethyl group at the C2 position[1]. This specific arrangement dictates its macroscopic behavior:

  • Density (1.174 g/cm³): The relatively high density of this compound, compared to simple aliphatic hydrocarbons, is driven by the highly polarizable sulfur and nitrogen atoms within the thiazole core[2]. These heteroatoms facilitate strong intermolecular dipole-dipole interactions, allowing for highly efficient molecular packing in the liquid state.

  • Boiling Point (252 °C at 760 mmHg): The elevated boiling point is a direct thermodynamic consequence of substantial van der Waals forces across the planar benzothiazole core, coupled with the permanent dipole moment generated by the heteroatoms[3]. The addition of the C2-ethyl group increases the molecular surface area, thereby enhancing London dispersion forces and raising the boiling point relative to unsubstituted benzothiazole.

Quantitative Data Matrix

To facilitate rapid reference for process chemistry and scale-up calculations, the core thermophysical properties are summarized below.

Table 1: Key Physical and Chemical Properties of 2-Ethylbenzothiazole

PropertyValueConditionsSource
CAS Number 936-77-6N/APubChem[1]
Molecular Weight 163.24 g/mol N/APubChem[1]
Density 1.174 ± 0.06 g/cm³20 °CSigma-Aldrich[2]
Boiling Point 252 °C760 mmHgSigma-Aldrich[3]
Physical State LiquidRoom TemperaturePubChem[1]

Methodological Workflows for Property Validation

Relying solely on literature values can introduce critical errors during solvent extraction or distillation scale-up. Trace impurities—such as unreacted 2-aminothiophenol or residual solvents—can significantly alter the apparent density and boiling point. The following self-validating protocols are engineered to ensure absolute thermophysical accuracy in your laboratory.

Protocol 1: High-Precision Density Determination via Pycnometry

Rationale: Pycnometry provides absolute density measurements by strictly controlling volume and temperature, eliminating the buoyancy errors and surface tension artifacts common in standard hydrometry.

  • System Calibration: Clean a 10 mL Gay-Lussac pycnometer with HPLC-grade acetone and dry under a stream of high-purity nitrogen. Weigh the empty pycnometer on an analytical balance (±0.0001 g) to establish the precise tare mass (

    
    ).
    
  • Volume Validation (Water Reference): Fill the pycnometer with ultra-pure Milli-Q water. Equilibrate the apparatus in a thermostatic water bath set to exactly 20.0 °C for 30 minutes. Insert the capillary stopper, wipe excess liquid from the exterior, and weigh (

    
    ). This step self-validates the exact internal volume of the glassware.
    
  • Sample Introduction: Empty and dry the pycnometer. Introduce the 2-ethylbenzothiazole sample slowly down the inner wall to prevent micro-bubble entrapment, which would artificially lower the density reading.

  • Equilibration & Measurement: Submerge the sample-filled pycnometer in the 20.0 °C bath for 30 minutes. Cap the pycnometer, dry the exterior thoroughly, and record the sample mass (

    
    ).
    
  • Data Validation: Calculate the density using the formula

    
    . Perform this measurement in triplicate. A relative standard deviation (RSD) > 0.1% indicates sample contamination, mandating re-purification via vacuum distillation.
    
Protocol 2: Boiling Point Determination via Micro-Ebulliometry

Rationale: Traditional capillary methods are highly prone to superheating. Micro-ebulliometry ensures a dynamic liquid-vapor equilibrium, providing a true thermodynamic boiling point.

  • Apparatus Assembly: Assemble a micro-ebulliometer equipped with a calibrated Pt100 RTD temperature sensor. Ensure the system is open to atmospheric pressure, continuously monitored by a digital barometer.

  • Sample Charging: Introduce 5 mL of 2-ethylbenzothiazole into the boiling chamber. Crucial Step: Add inert PTFE boiling chips to provide nucleation sites. This prevents superheating and explosive bumping, ensuring a smooth transition to the vapor phase.

  • Controlled Heating: Apply heat using a proportional-integral-derivative (PID) controlled heating mantle. Ramp the temperature at 5 °C/min until reaching 230 °C, then reduce the ramp rate to 0.5 °C/min to prevent thermal overshoot.

  • Equilibrium Detection: Observe the reflux ring. The boiling point is officially recorded when the liquid and vapor phases reach thermal equilibrium, indicated by a stable temperature reading (±0.1 °C) for a minimum of 3 minutes.

  • Pressure Correction: Normalize the observed boiling point to standard atmospheric pressure (760 mmHg) using the Sydney Young equation. The expected corrected value is 252 °C[3].

Workflow Visualization

PhysicalPropertyValidation Sample 2-Ethylbenzothiazole (CAS: 936-77-6) Purification Vacuum Distillation (Impurity Removal) Sample->Purification Prevents BP/Density Skew Density Density Measurement (Pycnometry @ 20°C) Purification->Density BP Boiling Point (Micro-ebulliometry) Purification->BP Check1 RSD < 0.1%? Density->Check1 Check2 Thermal Eq. Reached? BP->Check2 Check1->Purification No (Recycle) Valid Validated Thermophysical Profile Check1->Valid Yes Check2->Purification No (Recycle) Check2->Valid Yes

Caption: Self-validating workflow for the thermophysical profiling of 2-ethylbenzothiazole.

Implications for Drug Development and Scale-Up

Understanding the precise physical properties of 2-ethylbenzothiazole is not merely an academic exercise; it directly dictates process engineering. Because its density (1.174 g/cm³) is significantly higher than that of water (1.00 g/cm³), 2-ethylbenzothiazole will naturally form the bottom layer in aqueous biphasic extraction systems[2]. However, if it is diluted in lighter organic solvents (such as ethyl acetate or diethyl ether) during a reaction workup, the phase order can invert, potentially leading to catastrophic product loss if the wrong layer is discarded.

Furthermore, its high boiling point (252 °C)[3] dictates that solvent removal or product purification must be conducted under high vacuum (e.g., fractional vacuum distillation or wiped-film evaporation) to prevent the thermal degradation of the heterocyclic core that occurs during prolonged atmospheric heating.

References

  • 2-Ethyl-1,3-benzothiazole | C9H9NS | CID 638567 , PubChem, National Center for Biotechnology Information. Available at:[Link]

Sources

Exploratory

2-Ethylbenzothiazole flavor characteristics nutty meaty notes

An In-Depth Technical Guide to 2-Ethylbenzothiazole: Bridging Flavor Chemistry and Molecular Design Executive Summary In the realm of volatile organic compounds (VOCs), sulfur-nitrogen heterocycles occupy a privileged sp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Ethylbenzothiazole: Bridging Flavor Chemistry and Molecular Design

Executive Summary

In the realm of volatile organic compounds (VOCs), sulfur-nitrogen heterocycles occupy a privileged space. As a Senior Application Scientist, I frequently leverage these structures to engineer complex sensory profiles and design robust molecular scaffolds. 2-Ethylbenzothiazole (2-EB) —a bicyclic heterocycle comprising a benzene ring fused to a thiazole ring with an ethyl substitution at the 2-position—is a prime example of such a molecule.

Historically recognized as a potent flavorant imparting distinct nutty, roasted, and meaty notes, 2-EB is also gaining traction in medicinal chemistry as a versatile building block. This whitepaper deconstructs the physicochemical properties, synthetic pathways, and application protocols of 2-Ethylbenzothiazole, providing a self-validating framework for researchers and drug development professionals.

Molecular Architecture & Sensory Causality

To understand the functional utility of 2-Ethylbenzothiazole, we must first analyze its structural causality. The benzothiazole core is a classic product of high-temperature Maillard reactions, typically formed through the thermal degradation of sulfur-containing amino acids (like cysteine) in the presence of reducing sugars [1].

The thiazole ring provides the fundamental "roasted" and "meaty" backbone. However, the addition of the ethyl group at the C2 position significantly alters the molecule's steric bulk and lipophilicity (XLogP3-AA = 3.4) [2]. This specific substitution shifts its interaction with olfactory receptors, elevating "nutty" and "green" descriptors above the baseline meaty notes.

Physicochemical Properties

Understanding these parameters is critical for predicting partitioning behavior in both food matrices and biological assays.

PropertyValueCausality in Application
CAS Number 936-77-6 / 252280-83-4Standard registry identification [2].
Molecular Formula C9H9NSDictates mass-to-charge ratio (m/z 163.24) for GC-MS tracking [2].
XLogP3-AA 3.4High lipophilicity; requires emulsifiers in aqueous flavor matrices [2].
Boiling Point (est.) 245 °CLow volatility at room temp; acts as a "middle/base note" in flavor release [1].
Vapor Pressure 0.0749 hPa @ 25°CModerately slow evaporation rate, ensuring prolonged sensory impact [1].
Organoleptic Impact Profile

Based on quantitative sensory evaluations, 2-EB exhibits a multifaceted odor profile. Its high odor impact necessitates careful dosage control (typically in the parts-per-billion range) to prevent olfactory fatigue.

Flavor DescriptorRelative Impact (%)Chemical Driver
Nutty67.01Ethyl substitution steric interaction [1].
Green61.90Aliphatic side-chain volatility[1].
Roasted48.09Thiazole ring resonance [1].
Earthy40.55Bicyclic aromaticity [1].
Meaty31.60Sulfur heteroatom presence [1].

Synthetic Pathways: The Chemistry of 2-EB

While benzothiazoles can be isolated from natural Maillard systems, commercial and research-grade 2-EB is synthesized via the condensation of 2-aminothiophenol with aliphatic aldehydes (e.g., propionaldehyde).

Traditional methods rely on harsh oxidants or toxic organic solvents (like CH2Cl2) [3]. However, modern green chemistry protocols utilize micellar catalysis. By employing Cetyltrimethylammonium bromide (CTAB) in water, we create hydrophobic microenvironments that drastically increase the collision frequency of the organic precursors, driving the reaction forward without the need for transition metal catalysts[4].

Caption: Mechanistic pathway for the green synthesis of 2-Ethylbenzothiazole via micellar catalysis.

Protocol 1: Eco-Friendly Synthesis of 2-Ethylbenzothiazole

Objective: Synthesize high-purity 2-EB using a self-validating, solvent-free/aqueous methodology.

  • Preparation: In a 50 mL round-bottom flask, dissolve 10 mol% CTAB in 10 mL of deionized water. Stir at 400 rpm until a clear micellar solution forms.

  • Precursor Addition: Add 1.0 mmol of 2-aminothiophenol, followed dropwise by 1.0 mmol of propionaldehyde.

    • Causality: The dropwise addition prevents the exothermic runaway of the initial Schiff base formation.

  • Reaction: Heat the mixture to 80°C under an ambient atmosphere for 2 hours. The oxygen in the air acts as the terminal oxidant for the cyclization step.

  • Self-Validation Step (In-Process): Pull a 10 µL aliquot at 60 minutes. Quench in 1 mL ethyl acetate and analyze via GC-MS. The system is validated when the propionaldehyde peak (m/z 58) is depleted by >95% and the 2-EB molecular ion (m/z 163) dominates the chromatogram.

  • Workup: Cool to room temperature. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield a pale yellow oil[4].

Application in Flavor Science & Maillard Systems

In food science, replicating authentic meat flavor is notoriously difficult. Meat flavor is not a single molecule but a complex matrix of lipid oxidation products and Maillard reaction products (MRPs) [5]. 2-EB acts as a highly effective "bridge" molecule. When spiked into a base Maillard model, its nutty and roasted notes synergize with pyrazines, while its meaty undertones amplify the baseline sulfur compounds (like 2-methyl-3-furanthiol).

Caption: Integration of 2-Ethylbenzothiazole into Maillard reaction matrices to enhance meaty/nutty notes.

Protocol 2: Maillard Model System Assay for Meat Flavor Simulation

Objective: Evaluate the sensory enhancement of 2-EB in a synthetic meat broth model.

  • Matrix Formulation: Prepare a basic Maillard precursor solution containing 0.1 M L-cysteine and 0.1 M D-ribose in a 0.2 M phosphate buffer (pH 6.5).

    • Causality: pH 6.5 mimics the physiological pH of meat, favoring the Strecker degradation pathways that yield savory notes [5].

  • Thermal Processing: Seal the solution in a high-pressure reactor and heat to 140°C for 45 minutes. Cool rapidly in an ice bath to arrest the reaction.

  • 2-EB Integration: Divide the matrix into two batches. To the test batch, spike 2-Ethylbenzothiazole at a concentration of 50 ppb (parts-per-billion) using a propylene glycol carrier.

    • Causality: 2-EB is added post-heating because its boiling point (245°C) and structural stability are already established; adding it pre-heating risks unwanted cross-polymerization with reactive dicarbonyls.

  • Self-Validation Step (Sensory): Conduct a sensory triangle test (ISO 4120:2021) with a trained panel (n=12). The protocol is validated if >80% of the panel correctly identifies the spiked sample, specifically noting a statistically significant increase in "roasted hazelnut" and "deep meaty" descriptors without detecting chemical off-notes.

Relevance to Drug Development

For medicinal chemists reading this guide, 2-Ethylbenzothiazole is more than a flavorant; it is a privileged scaffold. The benzothiazole pharmacophore is ubiquitous in FDA-approved drugs (e.g., Riluzole for ALS).

The ethyl group at the C2 position serves a specific pharmacokinetic purpose. It provides a lipophilic handle that enhances cell membrane permeability (crossing the lipid bilayer) while maintaining a low enough molecular weight (163.24 g/mol ) to ensure high ligand efficiency (LE) during high-throughput screening. Furthermore, the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor in kinase active sites, making 2-EB derivatives highly attractive in oncology and antimicrobial drug discovery pipelines.

Conclusion

2-Ethylbenzothiazole is a structurally elegant molecule that bridges the gap between sensory perception and synthetic utility. By understanding the causality behind its physicochemical properties—specifically its lipophilicity and steric profile—scientists can effectively harness its nutty and meaty characteristics in food systems, or utilize its robust heterocyclic core as a starting material in drug discovery. The self-validating protocols provided herein ensure reproducible, high-yield integration across disciplines.

References

  • Scent.vn. 2-Ethyl-1,3-benzothiazole CAS# 252280-83-4: Odor profile, Molecular properties, Suppliers & Regulation.
  • PubChem. 2-Ethyl-1,3-benzothiazole | C9H9NS | CID 638567. National Center for Biotechnology Information.
  • Semantic Scholar. A Simple and Efficient Route for Synthesis of 2-alkylbenzothiazoles.
  • SciELO. Eco-Friendly Synthesis of 2-Substituted Benzothiazoles Catalyzed by Cetyltrimethyl Ammonium Bromide (CTAB). Journal of the Brazilian Chemical Society.
  • PubMed Central (PMC). Application of Animal Resources into the Maillard Reaction Model System to Improve Meat Flavor.
Foundational

Solvation Dynamics and Phase Partitioning of 2-Ethylbenzothiazole: A Technical Guide

Executive Summary 2-Ethylbenzothiazole is a highly versatile heterocyclic scaffold utilized extensively as an organic intermediate in the synthesis of specialty dyes, polymer formulations, and pharmaceutical agents[1]. H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethylbenzothiazole is a highly versatile heterocyclic scaffold utilized extensively as an organic intermediate in the synthesis of specialty dyes, polymer formulations, and pharmaceutical agents[1]. However, its physicochemical profile presents significant challenges in aqueous environments. This whitepaper provides an in-depth analysis of the solubility profile of 2-ethylbenzothiazole, contrasting its behavior in organic solvents versus water. By examining the thermodynamic drivers of its solvation and detailing a self-validating experimental protocol for partition coefficient (LogP) determination, this guide equips researchers with the authoritative methodologies required for formulation and synthetic optimization.

Physicochemical Profiling & Structural Causality

2-Ethylbenzothiazole (CAS 936-77-6 or 252280-83-4) is a liquid at room temperature with a molecular weight of 163.24 g/mol [2][3]. Structurally, the molecule features a polarizable benzothiazole core substituted with an ethyl group at the 2-position.

The presence of the ethyl group is the primary structural driver of its solvation behavior. Compared to methyl derivatives, the extended aliphatic chain significantly increases the molecule's overall lipophilicity and hydrophobic surface area[4]. This structural modification enhances cell membrane permeability in biological systems but drastically reduces aqueous solubility[4]. The compound exhibits a computed partition coefficient (XLogP3-AA) of approximately 3.4, indicating an overwhelming thermodynamic preference for hydrophobic or organic phases over aqueous media[3].

Quantitative Solvation Data

The table below summarizes the solubility limits of 2-ethylbenzothiazole across various solvent classes, highlighting the stark contrast between aqueous and organic environments.

Table 1: Thermodynamic Solubility of 2-Ethylbenzothiazole at 25°C [1]

SolventSolvent ClassificationSolubility (g/L)Primary Solvation Mechanism
Water Highly Polar / Aqueous0.16Limited H-bonding; dominated by hydrophobic exclusion
Methanol Polar Protic59.55Moderate H-bonding and dipole-dipole interactions
Ethanol Polar Protic71.80Enhanced lipophilic interaction with the ethyl chain
Ethyl Acetate Polar Aprotic237.65Strong dipole-dipole interactions; favorable dispersion
Acetone Polar Aprotic420.97Excellent cavity formation and polarizability matching
DMF Polar Aprotic673.41Optimal solvation via strong dipole and lack of H-bond donor competition

Thermodynamic Drivers of Solvation

The extreme variance in solubility—from 0.16 g/L in water to 673.41 g/L in N,N-Dimethylformamide (DMF)—is governed by the thermodynamics of cavity formation and intermolecular forces[1].

2-Ethylbenzothiazole lacks strong hydrogen bond donors but possesses hydrogen bond acceptors (the nitrogen and sulfur heteroatoms). In water, the cohesive energy density of the solvent is exceptionally high. For 2-ethylbenzothiazole to dissolve, water molecules must break their highly structured, hydrogen-bonded network to form a cavity large enough to accommodate the lipophilic ethyl chain. Because the solute cannot form compensatory hydrogen bonds with water, this cavity formation is thermodynamically unfavorable, leading to hydrophobic exclusion and near-insolubility.

Conversely, polar aprotic solvents like DMF and acetone are highly effective solvating agents[1]. These solvents possess strong dipole moments that interact favorably with the polarizable benzothiazole ring. More importantly, because polar aprotic solvents do not form extensive hydrogen-bonded networks with themselves, the energetic penalty for cavity formation is minimal, allowing the dispersion forces and dipole interactions to drive massive solubility.

Experimental Workflow: Validating Solubility and Partition Coefficients

To accurately determine the solubility and LogP of highly lipophilic compounds like 2-ethylbenzothiazole, researchers must move beyond predictive models and employ a self-validating empirical system.

The Isothermal Shake-Flask Protocol

The following step-by-step methodology utilizes an isothermal shake-flask equilibration coupled with LC-MS/MS quantification.

  • Saturation & Equilibration: Add an excess amount of [3] to 10 mL of the target solvent (or an octanol/water biphasic system for LogP) in a sealed borosilicate glass vial. Agitate the mixture at a constant temperature of 25.0 ± 0.1 °C for 48 hours.

    • Causality: A 48-hour equilibration period is critical to overcome kinetic dissolution barriers and ensure the system has reached a true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 10,000 × g for 15 minutes to separate the undissolved solute pellet from the saturated supernatant.

    • Causality: Centrifugation is strictly required over membrane filtration. Highly lipophilic molecules (LogP ~3.4) will readily adsorb onto standard filter membranes (e.g., PTFE or nylon), which artificially depletes the solute from the aqueous phase and skews solubility results lower.

  • Sampling & Dilution: Carefully extract aliquots from the supernatant. For organic phases (e.g., DMF or octanol), perform serial dilutions (up to 1:10,000) in the mobile phase to prevent detector saturation.

  • Quantification: Analyze the samples via LC-MS/MS in positive electrospray ionization (ESI+) mode, targeting the [M+H]+ ion.

    • Causality: The extreme dynamic range between the aqueous phase (0.16 g/L) and the organic phase (>600 g/L) requires the high sensitivity and linear dynamic range of mass spectrometry[1].

  • Self-Validation (Mass Balance): To ensure the trustworthiness of the protocol, calculate the total mass balance. The sum of the quantified solute in the liquid phases plus the residual solid pellet must equal the initial mass introduced. Discrepancies indicate volatile loss or adsorption to the glassware.

Workflow Visualization

G N1 2-Ethylbenzothiazole (Solid/Liquid Prep) N2 Aqueous Phase (Water/Buffer) N1->N2 Low Solvation N3 Organic Phase (Octanol/EtOAc/DMF) N1->N3 High Solvation N4 Shake-Flask Equilibration (48h at 25°C) N2->N4 N3->N4 N5 Phase Separation (Centrifugation) N4->N5 N6 LC-MS/MS Quantification N5->N6 N7 Solubility & LogP Calculation N6->N7

Fig 1: Shake-flask equilibration workflow for determining LogP and thermodynamic solubility.

Implications for Drug Development and Synthesis

Understanding the solvation dynamics of 2-ethylbenzothiazole is vital for downstream applications:

  • Synthetic Optimization: When functionalizing the benzothiazole core—such as performing an electrophilic aromatic substitution to yield [4]—the choice of solvent dictates the reaction yield. Polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) are highly recommended because they maintain the solubility of both the lipophilic starting material and the reactive intermediates, preventing premature precipitation[4].

  • Pharmaceutical Formulation: In drug discovery, the poor aqueous solubility of 2-ethylbenzothiazole (0.16 g/L) means that standard aqueous assay buffers will cause the compound to crash out of solution[1]. Researchers must utilize co-solvents (such as DMSO) or formulate the compound into lipid-based delivery systems (e.g., Self-Microemulsifying Drug Delivery Systems, SMEDDS) to ensure accurate biological evaluation and bioavailability.

References

  • Scent.vn. "2-Ethyl-1,3-benzothiazole CAS# 252280-83-4: Odor profile, Molecular properties, Suppliers & Regulation." Scent.vn. 1

  • Santa Cruz Biotechnology. "2-Ethylbenzothiazole | CAS 936-77-6 | SCBT - Santa Cruz Biotechnology." SCBT.com. 2

  • National Institutes of Health (NIH). "2-Ethyl-1,3-benzothiazole | C9H9NS | CID 638567 - PubChem." PubChem. 3

  • Benchchem. "5-Chloro-2-ethylbenzo[d]thiazole | 107611-11-0." Benchchem.com. 4

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Exploratory

An In-Depth Technical Guide to 2-Ethyl-1,3-benzothiazole: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary This technical guide provides a comprehensive overview of 2-Ethyl-1,3-benzothiazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The benz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive overview of 2-Ethyl-1,3-benzothiazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The benzothiazole core is a "privileged scaffold," frequently incorporated into molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] This document details the fundamental chemical identity, physicochemical properties, a representative synthesis protocol with mechanistic considerations, and the broader context of its application as a key intermediate in the drug development pipeline.[5] Safety and handling protocols are also provided to ensure its proper use in a laboratory setting.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational for all scientific research. 2-Ethyl-1,3-benzothiazole is an aromatic heterocyclic compound composed of a benzene ring fused to a thiazole ring, with an ethyl group substituted at the 2-position.[6]

2.1 IUPAC Name

The systematic name for this compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is: 2-ethyl-1,3-benzothiazole .[7]

2.2 Common Synonyms and Identifiers

In literature and chemical databases, this compound may be referenced by several names and identifiers. The use of a Chemical Abstracts Service (CAS) number is the most unambiguous method for identification.

Identifier TypeValueSource
CAS Number 936-77-6PubChem[7]
Molecular Formula C9H9NSPubChem[7]
Common Synonym 2-ethylbenzothiazolePubChem[7]
Common Synonym 2-Ethylbenzo[d]thiazolePubChem[7]
PubChem CID 638567PubChem[7]
EC Number 141-824-1PubChem[7]

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of a compound is critical for its application in experimental design, from selecting appropriate solvents to predicting its behavior in biological systems. 2-Ethyl-1,3-benzothiazole is a liquid at room temperature.[7]

PropertyValueReference
Molecular Weight 163.24 g/mol PubChem[7]
Appearance LiquidHuman Metabolome Database (HMDB)[7]
Melting Point -2.5 °CHuman Metabolome Database (HMDB)[7]
Boiling Point ~231 °C - 245 °CSigma-Aldrich[8], Scent.vn[5]
Density 1.238 g/cm³ (at 25 °C)Sigma-Aldrich[8]
XLogP3 3.4PubChem[7]
pKa (weak acid est.) 5.59Scent.vn[5]

The XLogP3 value of 3.4 indicates a significant degree of lipophilicity, suggesting the molecule is more soluble in fats, oils, and non-polar solvents than in water. This is a crucial parameter in drug design for predicting membrane permeability and bioavailability.

Synthesis and Mechanistic Insights

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. These methods are vital for creating libraries of derivatives for structure-activity relationship (SAR) studies in drug discovery.

4.1 Core Synthesis Strategy: Condensation of o-Aminothiophenol

The most common and direct route to the benzothiazole core involves the condensation of 2-aminothiophenol with a carboxylic acid or its derivative (e.g., acyl chloride, ester). To synthesize the 2-ethyl derivative, propanoic acid (or a related derivative) is the logical choice. This reaction proceeds via a cyclization mechanism where the amine group of the thiophenol attacks the carbonyl carbon of the acid, followed by dehydration to form the stable aromatic thiazole ring.

The causality for this experimental choice rests on the nucleophilicity of the amine and thiol groups in 2-aminothiophenol and the electrophilicity of the carbonyl group in the acid. The reaction is typically driven to completion by heat and the removal of water, often with an acid catalyst to activate the carbonyl group.

Synthesis_of_2_Ethyl_1_3_benzothiazole Reactant1 2-Aminothiophenol Conditions Heat (Reflux) Acid Catalyst (e.g., PPA) Reactant1->Conditions Reactant2 Propanoic Acid Reactant2->Conditions Product 2-Ethyl-1,3-benzothiazole Conditions->Product Cyclization/ Dehydration Byproduct Water (2 H₂O) Conditions->Byproduct

Fig. 1: General synthesis pathway for 2-Ethyl-1,3-benzothiazole.

4.2 Illustrative Laboratory Protocol

This protocol is a representative method for the synthesis of 2-substituted benzothiazoles and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminothiophenol (1.0 eq) and propanoic acid (1.2 eq).

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of polyphosphoric acid (PPA) to the mixture. The PPA serves as both a catalyst and a dehydrating agent, which is crucial for driving the equilibrium towards the product.

  • Heating: Heat the reaction mixture to reflux (typically 120-140 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water. Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases. This step quenches the acid catalyst and precipitates the crude product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes). The choice of ethyl acetate is based on its ability to dissolve the lipophilic product while being immiscible with water.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate to remove residual water, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-Ethyl-1,3-benzothiazole.

The Benzothiazole Scaffold in Drug Development

5.1 A Privileged Structure in Medicinal Chemistry

The benzothiazole nucleus is considered a "privileged" scaffold because its structure is frequently found in compounds that bind to a variety of biological targets, leading to a wide range of pharmacological effects.[3] This versatility makes it a cornerstone in the design of new therapeutic agents.[9] Derivatives have been developed and investigated for numerous applications, including:

  • Anticancer [3][4]

  • Antimicrobial (Antibacterial and Antifungal) [1][2][10]

  • Anti-inflammatory [3]

  • Anticonvulsant

  • Neuroprotective (e.g., in Alzheimer's and ALS) [4]

  • Antidiabetic [3][10]

Several FDA-approved drugs, such as Riluzole (for amyotrophic lateral sclerosis) and Pramipexole (for Parkinson's disease), feature the benzothiazole core, validating its therapeutic importance.[11]

5.2 Role of 2-Ethyl-1,3-benzothiazole as a Research Intermediate

While 2-Ethyl-1,3-benzothiazole itself is not typically the final active pharmaceutical ingredient (API), it serves as a crucial starting material or building block.[5] The 2-position of the benzothiazole ring is a common site for functionalization, allowing chemists to systematically modify the structure to enhance potency, selectivity, and pharmacokinetic properties. The ethyl group provides a simple, lipophilic substituent that can be used as a baseline for more complex modifications in lead optimization campaigns.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development Scaffold Core Scaffold (e.g., 2-Ethyl-1,3-benzothiazole) Synthesis Derivative Synthesis (Library Generation) Scaffold->Synthesis Screening Biological Screening (In Vitro Assays) Synthesis->Screening Optimization Lead Optimization (SAR Studies) Screening->Optimization InVivo Preclinical Studies (In Vivo Models) Optimization->InVivo Clinical Clinical Trials (Phase I-III) InVivo->Clinical

Fig. 2: Logical workflow for drug discovery starting from a core scaffold.

Safety, Handling, and Storage

As a chemical intermediate, proper handling of 2-Ethyl-1,3-benzothiazole is essential to ensure laboratory safety.

6.1 Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[7]

Hazard ClassGHS ClassificationPictogram
Acute Toxicity, Oral H302: Harmful if swallowedWarning
Acute Toxicity, Dermal H312: Harmful in contact with skinWarning
Skin Irritation H315: Causes skin irritationWarning
Eye Irritation H319: Causes serious eye irritationWarning
Acute Toxicity, Inhaled H332: Harmful if inhaledWarning

6.2 Recommended Handling Procedures

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[8][12]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[12][13]

  • Spills: In case of a spill, evacuate the area. Remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

6.3 Storage and Disposal

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • PubChem. (n.d.). 2-Ethyl-1,3-benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Elgemeie, G. H., et al. (2026). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][2][7]benzothiazole-4-carboxylate. IUCr Journals.

  • Elgemeie, G. H., et al. (n.d.). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][2][7]benzothiazole-4-carboxylate. National Institutes of Health (PMC). Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Ethylbenzothiazole (FDB019716). Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from [Link]

  • Fisher Scientific. (2025).
  • OmicsOnline. (n.d.). Note on Benzothiazole used in Modern Day Drug Designing and Development. Drug Designing: Open Access. Retrieved from [Link]

  • Asghari, S., et al. (n.d.).
  • Elgemeie, G. H., et al. (2026). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][2][7]benzothiazole-4-carboxylate. ResearchGate.

  • Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 2-pyrrolidin-1-yl-ethyl-benzothiazole.
  • PubChem. (n.d.). 2-Ethylthiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Lihumis, H. S., et al. (2022).
  • Kaur, H., et al. (2024). SCOPE OF BENZOTHIAZOLE SCAFFOLD: A REVIEW. International Journal of Biology, Pharmacy and Allied Sciences.
  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
  • Scent.vn. (n.d.). 2-Ethyl-1,3-benzothiazole CAS# 252280-83-4. Retrieved from [Link]

  • American Elements. (n.d.). Benzothiazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Benzothiazole (FDB010915). Retrieved from [Link]

  • MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

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Foundational

Alkyl-substituted benzothiazoles in fragrance chemistry research

Technical Guide: Alkyl-Substituted Benzothiazoles in Fragrance Chemistry Part 1: Executive Summary The benzothiazole scaffold (benzo[d]thiazole) represents a critical intersection between olfactory chemistry and medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Alkyl-Substituted Benzothiazoles in Fragrance Chemistry

Part 1: Executive Summary

The benzothiazole scaffold (benzo[d]thiazole) represents a critical intersection between olfactory chemistry and medicinal pharmacophores.[1] While often overshadowed by their lighter cousins, the alkyl-thiazoles (famous for the "tomato leaf" note of 2-isobutylthiazole), alkyl-substituted benzothiazoles occupy a heavier, more complex olfactory niche. They are the chemical drivers behind "roasted," "meaty," "nutty," and "sulfurous" profiles—notes that are essential for adding realism to gourmand fragrances (coffee, chocolate, savory) and depth to fruit accords (tropical ripeness).[1]

For the drug development professional, this scaffold is a "privileged structure," serving as a bioisostere for indole and playing a pivotal role in amyloid imaging (e.g., Pittsburgh Compound B) and antitumor therapeutics.[1] This guide explores the synthesis, olfactory structure-activity relationships (SAR), and safety profiles of these compounds, bridging the gap between aesthetic fragrance application and rigorous chemical methodology.[1]

Part 2: Olfactory Structure-Activity Relationships (SAR)

The olfactory perception of benzothiazoles is heavily influenced by the length and branching of the alkyl substituent at the C2 position.[1] Unlike the sharp, green lift of simple thiazoles, the benzo-fusion adds molecular weight and lipophilicity, shifting the volatility and odor profile toward base notes with savory or phenolic characteristics.[1]

Table 1: Comparative Olfactory Profiles of 2-Substituted Benzothiazoles
CompoundSubstituent (R at C2)Odor ProfileThreshold (ppb in water)Key Application
Benzothiazole -HQuinoline-like, rubbery, vegetable, metallic.~80Traces for berry ripeness; dairy accords.
2-Methylbenzothiazole -CH₃Meaty, roasted, nutty, coffee-like.~100Coffee, cocoa, and savory meat flavors.
2-Ethylbenzothiazole -CH₂CH₃Nutty, earthy, green-vegetable.[1]~50Nut accords; bridging green and roasted notes.[1]
2-Isobutylbenzothiazole -CH₂CH(CH₃)₂Earthy, rubbery, slight green nuance.[1]*N/AContrast to 2-isobutylthiazole (Tomato Leaf).
2-Ethoxybenzothiazole -OCH₂CH₃Sweet, phenolic, medicinal.[1]N/AMedicinal/herbal accords.[1]

> Expert Insight: Do not conflate 2-isobutylbenzothiazole with 2-isobutylthiazole . The latter provides the iconic "fresh tomato leaf" top note.[1] The benzothiazole analog is significantly heavier, losing the diffusive green lift in favor of a persistent, earthy/rubbery dry-down.[1]

Part 3: Synthetic Methodologies

The synthesis of 2-alkylbenzothiazoles is a study in atom economy. The most robust "self-validating" protocol for research applications involves the condensation of 2-aminothiophenol with aliphatic aldehydes or carboxylic acids. This route is preferred over the Jacobson cyclization of thiobenzanilides for simple alkyl derivatives due to milder conditions and higher yields.[1]

Protocol 1: Oxidative Condensation of 2-Aminothiophenol with Aldehydes

This protocol utilizes a mild oxidant (DMSO or air) to drive the formation of the benzothiazole ring from the intermediate benzothiazoline.

Materials:

  • 2-Aminothiophenol (1.0 eq)

  • Aliphatic Aldehyde (e.g., Isobutyraldehyde) (1.1 eq)[1]

  • DMSO (Solvent/Oxidant)[2]

  • Catalyst: I₂ (5 mol%) or simply thermal activation.[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (10 mmol) in DMSO (10 mL).

  • Addition: Slowly add the aliphatic aldehyde (11 mmol) at room temperature. The reaction is exothermic; maintain temperature <40°C.[1]

  • Cyclization: Heat the mixture to 80°C for 2–4 hours.

    • Mechanism:[1] The amine condenses with the aldehyde to form an imine (Schiff base), which undergoes intramolecular nucleophilic attack by the thiol to form a benzothiazoline intermediate.[1]

    • Oxidation:[1][3] DMSO (or atmospheric oxygen) facilitates the dehydrogenation of the benzothiazoline to the aromatic benzothiazole .[1]

  • Workup: Cool to room temperature. Pour into ice water (50 mL). Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc 9:1).

Visualization: Synthesis Pathway & Drug Discovery Logic

Benzothiazole_Synthesis Substrate 2-Aminothiophenol + Aldehyde Intermediate Benzothiazoline (Unstable Intermediate) Substrate->Intermediate Condensation (-H2O) Product 2-Alkylbenzothiazole (Aromatic) Intermediate->Product Oxidative Aromatization (DMSO/I2 or O2) Bioisostere Drug Discovery Context: Bioisostere for Indole/Purine Product->Bioisostere Scaffold Application

Caption: Figure 1. Oxidative condensation pathway for 2-alkylbenzothiazole synthesis, highlighting the aromatization step critical for stability.

Part 4: Safety, Stability, and Regulatory (IFRA/RIFM)

For the fragrance chemist, stability in base (e.g., high pH soaps) and safety (sensitization) are paramount.[1]

  • Chemical Stability:

    • The benzothiazole ring is exceptionally stable to oxidation and hydrolysis due to its aromatic nature.[1]

    • Performance: It performs well in bleach and high-pH detergent bases where esters (common fruity notes) would hydrolyze.[1]

  • Toxicology & Sensitization:

    • RIFM Assessment: Benzothiazole and its simple alkyl derivatives are generally evaluated for skin sensitization.[1]

    • Metabolism: In vivo, the benzothiazole ring can undergo hydroxylation or ring-opening.[1]

    • Nitrogen-Sulfur Heterocycles: Often flagged for potential skin sensitization. 2-Mercaptobenzothiazole (a related rubber accelerator) is a known potent sensitizer; however, alkyl-substituted benzothiazoles lack the free thiol/thione group, significantly altering their sensitization profile.

    • Recommendation: Always check the latest IFRA Standards for specific limits. Generally, these are used at trace levels (<0.1% in final product) due to their high odor strength.[1]

Part 5: The Drug Development Connection

While this guide focuses on fragrance, the 2-substituted benzothiazole scaffold is a "privileged structure" in medicinal chemistry.[1]

  • Amyloid Imaging: The lipophilicity and planarity of 2-arylbenzothiazoles allow them to intercalate into beta-amyloid fibrils. Thioflavin T and Pittsburgh Compound B (PiB) are classic examples.[1]

  • Antitumor Activity: 2-(4-Aminophenyl)benzothiazoles (Phortress) have shown potent activity against breast cancer cell lines via CYP450 activation.

  • Relevance: The synthetic protocols described above (Part 3) are directly translatable to the synthesis of these bioactive probes, merely substituting the aliphatic aldehyde for an aromatic one.[1]

References

  • Lund University Research Portal. (2020).[1] RIFM fragrance ingredient safety assessment, 2-acetylthiazole. Research Institute for Fragrance Materials.[1]

  • The Good Scents Company. (n.d.).[1][4] Benzothiazole Odor Profile and Properties.

  • Organic Chemistry Portal. (2020).[1] Synthesis of Benzothiazoles. (Citing: J. Org.[1] Chem. 2020, 85, 11835).[1][2]

  • Perfumer & Flavorist. (1984).[1] Aroma Properties of Some Alkylthiazoles. (Historical context for thiazole vs benzothiazole distinction).

  • National Toxicology Program (NTP). (1997).[1] Nomination Background: Benzothiazole (CASRN: 95-16-9).

Sources

Protocols & Analytical Methods

Method

Application Note: Green Chemistry Protocols for 2-Ethyl-1,3-benzothiazole Preparation

[1] Executive Summary 2-Ethyl-1,3-benzothiazole (CAS: 120-75-2) is a critical heterocyclic scaffold used extensively as a flavoring agent (meaty/nutty notes) and a pharmacophore in drug discovery (antitumor, antimicrobia...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Ethyl-1,3-benzothiazole (CAS: 120-75-2) is a critical heterocyclic scaffold used extensively as a flavoring agent (meaty/nutty notes) and a pharmacophore in drug discovery (antitumor, antimicrobial agents).[1] Traditional synthesis often relies on harsh condensation methods using polyphosphoric acid (PPA) at high temperatures or toxic oxidative cyclizations in organic solvents (e.g., DMSO, DMF).

This Application Note details three green chemistry protocols designed to minimize environmental impact while maximizing yield and atom economy. These methods prioritize solvent-free conditions , aqueous media , and alternative energy sources (microwave irradiation) , adhering to the 12 Principles of Green Chemistry.[1]

Chemical Profile: 2-Ethyl-1,3-benzothiazole
PropertyValueNote
Molecular Formula C₉H₉NS
Molecular Weight 163.24 g/mol
Physical State Liquid (Oil)Colorless to pale yellow
Boiling Point ~245 °CHigh boiling point facilitates thermal synthesis
Melting Point -2.5 °CProduct is liquid at room temperature
Solubility Organic solventsImmiscible in water

Mechanistic Foundation

The formation of 2-ethyl-1,3-benzothiazole typically proceeds via the condensation of 2-aminothiophenol with a three-carbon electrophile (propionaldehyde or propionic acid).[1] The reaction involves nucleophilic attack by the amino group followed by the thiol group (or vice-versa), leading to cyclization and dehydration/oxidation.

Reaction Pathway Visualization

The following diagram illustrates the convergent pathways for the selected protocols.

BenzothiazoleSynthesis ATP 2-Aminothiophenol Imine Imine/Thiohemiacetal Intermediate ATP->Imine PropAld Propionaldehyde (Method A & B) PropAld->Imine Condensation PropAcid Propionic Acid (Method C) PropAcid->Imine Condensation (-H₂O) Cyclization Intramolecular Cyclization Imine->Cyclization -H₂O / -2H Product 2-Ethyl-1,3-benzothiazole Cyclization->Product Water H₂O (Byproduct) Cyclization->Water

Figure 1: Convergent synthetic pathways for 2-ethyl-1,3-benzothiazole synthesis.[1]

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis in Glycerol

Principle: Glycerol acts as a biodegradable, high-dielectric medium that efficiently absorbs microwave energy, accelerating the reaction while stabilizing intermediates.[1] Green Metrics: Biodegradable solvent, high energy efficiency, short reaction time.[1]

Materials:

  • 2-Aminothiophenol (1.0 equiv)[1][2]

  • Propionaldehyde (1.1 equiv)[1]

  • Glycerol (Reaction medium)[1][3][4][5]

  • Microwave Reactor (e.g., CEM or Biotage)

Procedure:

  • Preparation: In a 10 mL microwave-safe crimp-sealed vial, mix 2-aminothiophenol (10 mmol, 1.25 g) and propionaldehyde (11 mmol, 0.64 g) .

  • Solvent Addition: Add 5 mL of glycerol . The mixture may be heterogeneous initially.[1][6]

  • Irradiation: Seal the vessel to prevent aldehyde loss (BP 49°C). Irradiate at 100°C for 5–8 minutes with magnetic stirring. Set power limit to 180W (dynamic control).

  • Work-up: Cool the mixture to room temperature. Pour into 50 mL ice-cold water .

  • Extraction: Extract with ethyl acetate (3 x 15 mL). Glycerol remains in the aqueous phase and can be recovered.[1]

  • Purification: Dry organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. If necessary, purify via short-path distillation or silica plug.[1]

Expected Yield: 88–94%[1]

Protocol B: Aqueous Micellar Catalysis (CTAB)

Principle: "On-water" chemistry using Cetyltrimethylammonium bromide (CTAB) as a surfactant.[1] The hydrophobic effect accelerates the reaction within micellar pockets, eliminating organic solvents. Green Metrics: Water as solvent, mild conditions, surfactant recyclability.[1]

Materials:

  • 2-Aminothiophenol (1.0 equiv)[1][2]

  • Propionaldehyde (1.1 equiv)[1]

  • CTAB (5 mol%)[1][7][8]

  • Deionized Water[1]

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve CTAB (0.5 mmol, 182 mg) in 15 mL deionized water .

  • Addition: Add 2-aminothiophenol (10 mmol) and propionaldehyde (11 mmol) to the aqueous solution.

  • Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring for 3–5 hours . Monitor progress via TLC (hexane:ethyl acetate 8:2).

  • Work-up: Cool to room temperature. The product will separate as an oily layer or emulsion.[1]

  • Isolation: Extract with a minimal amount of ethyl acetate or diethyl ether.[1] Wash with brine.[1]

  • Purification: Evaporate solvent. The crude product is typically high purity (>90%).

Expected Yield: 85–90%

Protocol C: Solvent-Free Thermal Condensation

Principle: Direct condensation of amine and carboxylic acid at high temperature.[1] Propionic acid serves as both reactant and weak acid catalyst.[1] Green Metrics: 100% Atom Economy (theoretical), Solvent-free, Catalyst-free (self-catalyzed).[1]

Materials:

  • 2-Aminothiophenol (1.0 equiv)[1][2]

  • Propionic Acid (1.2 equiv) - Note: Excess used to maintain liquid phase and stoichiometry.[1]

Procedure:

  • Setup: Place 2-aminothiophenol (10 mmol) and propionic acid (12 mmol, 0.89 g) in a sealed pressure tube or a flask with a high-efficiency reflux condenser.

  • Reaction: Heat the mixture to 150°C in an oil bath. Stir for 30–45 minutes .

    • Note: The high temperature drives the dehydration and cyclization without external strong acids.

  • Work-up: Cool the mixture. Neutralize excess propionic acid with 10% NaHCO₃ solution.[1]

  • Isolation: Extract the oily product with ethyl acetate.

  • Purification: Distillation is recommended to remove trace oligomers if present.[1]

Expected Yield: 80–85%

Comparative Analysis & Data Summary

The following table contrasts the three protocols to assist in method selection based on available resources and scale.

MetricProtocol A (Microwave)Protocol B (Aq.[1][2] Micellar)Protocol C (Solvent-Free)
Precursor PropionaldehydePropionaldehydePropionic Acid
Solvent GlycerolWaterNone
Catalyst None (Glycerol assisted)CTAB (Surfactant)None (Self-catalyzed)
Temp/Time 100°C / 5-8 min100°C / 3-5 h150°C / 30 min
Yield High (90%+)Good (85-90%)Moderate-Good (80-85%)
Scalability Low (Batch limit)HighHigh
Key Advantage Speed & EfficiencySafety & CostAtom Economy
Workflow Logic Diagram

WorkflowSelection Start Select Synthesis Strategy Q1 Is Microwave Available? Start->Q1 Q2 Is Scale > 100g? Q1->Q2 No MethodA Protocol A: Microwave/Glycerol (Fastest, High Yield) Q1->MethodA Yes MethodB Protocol B: Aqueous/CTAB (Safe, Scalable) Q2->MethodB No (Lab Scale) MethodC Protocol C: Solvent-Free (Simple, Low Waste) Q2->MethodC Yes (Industrial)

Figure 2: Decision matrix for selecting the optimal green synthesis protocol.

Troubleshooting & Optimization (Expertise)

  • Oxidation of Starting Material: 2-Aminothiophenol is prone to air oxidation, forming disulfides (dimers) which reduce yield.[1][2]

    • Solution: Use fresh reagents or distill 2-aminothiophenol before use.[1] Perform reactions under an inert atmosphere (N₂ or Ar) if yields are low.[1][2]

  • Volatility of Propionaldehyde: In Protocols A and B, the low boiling point (49°C) of propionaldehyde is a challenge.

    • Solution: Always use a slight excess (1.1–1.2 equiv).[1] In Protocol B, ensure the condenser is very efficient (use chilled water). In Protocol A, use a dedicated microwave pressure vial.

  • Product Isolation: 2-Ethyl-1,3-benzothiazole is a liquid.[1]

    • Solution: Avoid attempting to recrystallize.[1] If the crude oil is colored, a simple filtration through a pad of silica gel using 5% EtOAc/Hexane usually clarifies it sufficient for most applications.

References

  • Microwave-Assisted Synthesis in Glycerol: Zhang, X.-Z., et al. "Microwave-assisted synthesis of benzothiazole derivatives using glycerol as green solvent."[1][3] Journal of Chemical Research, 2012, 36, 489–491.[3] Link

  • Aqueous Micellar Catalysis (CTAB): Chakraborti, A. K., et al. "Eco-friendly synthesis of 2-substituted benzothiazoles catalyzed by cetyltrimethyl ammonium bromide (CTAB) in water."[1] Journal of the Brazilian Chemical Society, 2009. Link

  • Solvent-Free Carboxylic Acid Condensation: Gaikwad, N. D.[1] "An efficient green protocol for the synthesis of 2-substituted benzothiazole under solvent and catalyst free condition."[7] International Journal of Chemical and Physical Sciences, 2018. Link

  • General Green Methods Review: "Green Chemistry Approaches to Benzothiazole Synthesis: Application Notes and Protocols." BenchChem, 2025.[1] Link

Sources

Application

Condensation reaction mechanism of 2-aminothiophenol with propionaldehyde

Application Note: Mechanistic Insights and Synthetic Protocol for the Condensation of 2-Aminothiophenol with Propionaldehyde Executive Summary The condensation of 2-aminothiophenol (2-ATP) with propionaldehyde is a funda...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Insights and Synthetic Protocol for the Condensation of 2-Aminothiophenol with Propionaldehyde

Executive Summary

The condensation of 2-aminothiophenol (2-ATP) with propionaldehyde is a fundamental heterocyclic synthesis pathway yielding 2-ethylbenzothiazoline (intermediate) and 2-ethylbenzothiazole (oxidized product).[1] This scaffold is critical in medicinal chemistry due to the pharmacophoric nature of the benzothiazole ring, found in antitumor, antimicrobial, and imaging agents (e.g., ABTS derivatives).

This guide provides a rigorous mechanistic breakdown, a validated experimental protocol, and troubleshooting strategies. It distinguishes between the initial condensation-cyclization (forming the benzothiazoline) and the subsequent oxidative aromatization (forming the benzothiazole), ensuring researchers can control or drive the reaction to the desired endpoint.

Reaction Mechanism Analysis

The transformation proceeds through a cascade sequence: Nucleophilic Addition


 Dehydration (Imine Formation) 

Intramolecular Cyclization

Oxidative Aromatization
.[1]
Detailed Mechanistic Steps
  • Imine (Schiff Base) Formation:

    • The amino group (-NH

      
      ) of 2-ATP acts as a nucleophile, attacking the carbonyl carbon of propionaldehyde.[1]
      
    • A hemiaminal intermediate forms, followed by acid-catalyzed or thermal dehydration to generate the imine (Schiff base).[1]

    • Note: Aliphatic aldehydes like propionaldehyde are prone to aldol condensation side reactions; therefore, stoichiometry and temperature control are vital.

  • Intramolecular Cyclization (Benzothiazoline Formation):

    • The thiol group (-SH), positioned ortho to the imine, performs an intramolecular nucleophilic attack on the electrophilic imine carbon (

      
      ).
      
    • This 5-endo-trig cyclization (favored by Baldwin's rules) closes the ring, yielding 2-ethylbenzothiazoline .[1]

    • This species contains a chiral center at the C2 position and is generally unstable, prone to oxidation.

  • Oxidative Aromatization (Benzothiazole Formation):

    • To regain aromaticity in the heterocyclic ring, the benzothiazoline undergoes dehydrogenation.

    • This step is often spontaneous in air (aerobic oxidation) but can be accelerated by oxidants (e.g., H

      
      O
      
      
      
      , I
      
      
      , DMSO, or metal catalysts).
Mechanistic Pathway Diagram

ReactionMechanism Reactants 2-Aminothiophenol + Propionaldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) Intermediate Hemiaminal->Imine -H2O (Dehydration) Benzothiazoline 2-Ethylbenzothiazoline (Cyclized Intermediate) Imine->Benzothiazoline Intramolecular Thiol Attack Benzothiazole 2-Ethylbenzothiazole (Final Aromatic Product) Benzothiazoline->Benzothiazole Oxidation (-2H) (Spontaneous/Catalyzed)

Figure 1: Step-wise mechanism from condensation to oxidative aromatization.[1]

Experimental Protocol

This protocol utilizes a Green Chemistry approach (ethanol/water solvent) with optional oxidative acceleration.[1] It is designed to yield the stable 2-ethylbenzothiazole while noting the transient benzothiazoline phase.

Materials & Reagents
  • Substrate A: 2-Aminothiophenol (1.0 equiv, 10 mmol, ~1.25 g) - Handle in fume hood (stench).[1]

  • Substrate B: Propionaldehyde (1.1 equiv, 11 mmol, ~0.64 g) - Freshly distilled recommended.[1]

  • Solvent: Ethanol (95%) or Ethanol/Water (1:1).[1]

  • Catalyst (Optional): Iodine (5 mol%) or H

    
    O
    
    
    
    (30%, 2 equiv) for rapid oxidation.[1]
Step-by-Step Methodology
  • Preparation:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (10 mmol) in 10 mL Ethanol .

    • Critical: If the 2-aminothiophenol is dark (oxidized to disulfide), purify via vacuum distillation before use to ensure yield.[1]

  • Condensation:

    • Add Propionaldehyde (11 mmol) dropwise to the stirring solution at Room Temperature (RT).

    • Observation: The solution may warm slightly (exothermic imine formation).[1]

    • Stir at RT for 30 minutes. (Formation of Benzothiazoline).[1][2][3][4][5][6][7][8]

  • Oxidative Cyclization (Driving to Benzothiazole):

    • Method A (Aerobic/Slow): Reflux the mixture for 2-4 hours open to air.

    • Method B (Catalytic/Fast): Add Iodine (0.5 mmol) or H

      
      O
      
      
      
      (20 mmol)
      and stir at RT for 30–60 minutes. This drives the benzothiazoline
      
      
      benzothiazole conversion instantly.
  • Workup:

    • Concentrate the ethanol under reduced pressure.

    • Dilute the residue with Ethyl Acetate (20 mL) and wash with saturated Na

      
      S
      
      
      
      O
      
      
      (if Iodine was used) and Water .[1]
    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and evaporate.[9]
  • Purification:

    • The crude oil is typically >90% pure.

    • If necessary, purify via silica gel column chromatography (Hexane:EtOAc 9:1).[1]

Experimental Workflow Diagram

Workflow Start Start: Dissolve 2-ATP in Ethanol AddAldehyde Add Propionaldehyde (Dropwise, RT) Start->AddAldehyde Stir Stir 30 min (Imine/Benzothiazoline Formation) AddAldehyde->Stir Decision Select Oxidation Method Stir->Decision MethodA Method A: Reflux (Air) 2-4 Hours Decision->MethodA MethodB Method B: Add Oxidant (I2/H2O2) 30-60 min RT Decision->MethodB Workup Workup: Extract (EtOAc) Wash (Na2S2O3/H2O) MethodA->Workup MethodB->Workup Purify Purification: Column Chromatography Workup->Purify

Figure 2: Operational workflow for the synthesis of 2-ethylbenzothiazole.

Characterization & Data Analysis

Distinguishing the intermediate from the product is crucial for mechanistic validation.

Feature2-Ethylbenzothiazoline (Intermediate)2-Ethylbenzothiazole (Product)
Stability Unstable (oxidizes in air)Stable aromatic heterocycle
1H NMR (Key Signal) Methine (CH) at ~5.5–6.0 ppm (triplet/multiplet)No Methine .[1] Aromatic region shifts downfield.[1]
1H NMR (Ethyl) Ethyl signals shielded (CH2 ~1.8 ppm)Ethyl signals deshielded (CH2 ~3.1 ppm due to aromatic ring current)
IR Spectrum N-H stretch (~3300 cm⁻¹) may be visibleC=N stretch (~1600 cm⁻¹), No N-H
Appearance Pale yellow oil/solidYellow to brown oil/solid

Expected NMR Data (Product: 2-Ethylbenzothiazole):

  • ¹H NMR (CDCl₃, 400 MHz):

    
     7.98 (d, 1H), 7.85 (d, 1H), 7.46 (t, 1H), 7.35 (t, 1H) [Aromatic]; 3.12 (q, 2H, CH₂), 1.45 (t, 3H, CH₃).
    

Troubleshooting & Optimization (Expertise)

  • Problem: Low Yield.

    • Cause: Oxidation of 2-aminothiophenol to bis(2-aminophenyl)disulfide before reaction.[1]

    • Solution: Use freshly distilled 2-ATP.[1] If the starting material is solid/dark, reduce it with Zn/HCl or NaBH

      
       prior to adding aldehyde.
      
  • Problem: Stalled Reaction (Intermediate observed).

    • Cause: Inefficient oxidation of the benzothiazoline.[2][3]

    • Solution: The cyclization is reversible. To drive it forward, ensure oxidative conditions (open vessel or add oxidant).[1][2] Do not run under strict inert atmosphere unless trying to isolate the benzothiazoline.

  • Problem: Side Products.

    • Cause: Aldol condensation of propionaldehyde.[1]

    • Solution: Add the aldehyde slowly at lower temperatures (0°C) to favor the Schiff base formation over self-condensation.[1]

References

  • BenchChem. Optimizing Condensation Reactions of 2-Aminothiophenols. Retrieved from [1]

  • Organic Chemistry Portal. Synthesis of Benzothiazoles. Retrieved from [1]

  • MDPI. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles. Retrieved from [1]

  • Li, Y., Wang, Y. L., & Wang, J. Y. (2006). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles.[1][10] Chemistry Letters.[1][10][11] Retrieved from

Sources

Method

Application Note: Microwave-Assisted, Solvent-Free Synthesis of 2-Ethylbenzothiazole Using Silica-Based Catalysts

Target Audience: Researchers, scientists, and drug development professionals. Focus: Green chemistry, heterogeneous catalysis, and scalable heterocyclic synthesis. Executive Summary & Mechanistic Rationale Benzothiazole...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Green chemistry, heterogeneous catalysis, and scalable heterocyclic synthesis.

Executive Summary & Mechanistic Rationale

Benzothiazole derivatives, particularly 2-alkylbenzothiazoles such as 2-ethylbenzothiazole, are critical pharmacophores in medicinal chemistry, exhibiting potent antitumor, antimicrobial, and anti-inflammatory properties[1]. Traditional synthetic routes often rely on hazardous organic solvents (e.g., DMF, toluene), prolonged heating, and homogeneous corrosive acids, leading to environmental concerns and complex downstream purification[2].

This application note details a highly efficient, self-validating protocol for the synthesis of 2-ethylbenzothiazole via the condensation of 2-aminothiophenol and propionaldehyde. By leveraging silica-based heterogeneous catalysts under solvent-free microwave irradiation , this method aligns with green chemistry principles while drastically improving yield and reaction kinetics[3].

Causality of Experimental Design
  • Silica Gel as a Dual-Function Matrix: Silica possesses a large, highly reactive surface area[1]. The inherent surface silanol (Si-OH) groups act as mild Lewis/Brønsted acids. They coordinate with the carbonyl oxygen of propionaldehyde, increasing its electrophilicity and facilitating rapid nucleophilic attack by the amine group of 2-aminothiophenol.

  • Solvent-Free Kinetics: Eliminating the solvent forces the reactants to adsorb directly onto the porous silica matrix[3]. This creates a highly concentrated localized environment, exponentially increasing the collision frequency between reactant molecules compared to a dilute solution.

  • Microwave Irradiation (Dielectric Heating): Unlike conventional oil baths that rely on thermal conduction, microwave irradiation directly interacts with the dipole moments of the reactants and the silica support[4]. This provides uniform, volumetric heating that accelerates the cyclization and subsequent dehydrogenation steps, reducing reaction times from hours to mere minutes[5].

Reaction Pathway & Workflow

The transformation proceeds via a Schiff base intermediate, followed by intramolecular nucleophilic attack by the thiol group to form a thiazoline ring, which rapidly oxidizes/dehydrogenates into the thermodynamically stable aromatic benzothiazole.

G A 2-Aminothiophenol + Propionaldehyde B Adsorption onto Silica Catalyst (Solvent-Free Environment) A->B C Microwave Irradiation (150W, 90°C) (Thermal & Dielectric Activation) B->C D Nucleophilic Attack & Condensation (Schiff Base / Thiazoline Formation) C->D E Dehydrogenation / Oxidation (Aromatization) D->E F 2-Ethylbenzothiazole (Target Product) E->F

Mechanistic workflow for the silica-catalyzed synthesis of 2-ethylbenzothiazole.

Self-Validating Experimental Protocol

Materials Required
  • Reactants: 2-Aminothiophenol (≥99% purity), Propionaldehyde (freshly distilled).

  • Catalyst: Silica gel (60 Å, 70-230 mesh) or Active Carbon/Silica Gel mixture[6]. Note: Silica must be activated at 120°C for 2 hours prior to use to remove adsorbed atmospheric moisture.

  • Solvents (for extraction only): Ethyl Acetate (EtOAc).

  • Equipment: Microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with pressure-rated 10 mL vials.

Step-by-Step Methodology

Step 1: Catalyst Impregnation (Adsorption Phase)

  • Weigh 1.0 mmol (125 mg) of 2-aminothiophenol and 1.1 mmol (64 mg) of propionaldehyde.

  • Add the reactants dropwise to an agate mortar containing 0.5 g of activated silica gel.

  • Triturate the mixture gently with a pestle for 2–3 minutes.

  • Causality & Validation: A 10% molar excess of the aliphatic aldehyde compensates for its volatility. The physical transition of the mixture from a wet slurry to a free-flowing, dry powder visually validates that the reactants have been successfully adsorbed into the mesoporous network of the silica.

Step 2: Microwave-Assisted Cyclization

  • Transfer the impregnated silica powder to a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar. Seal with a pressure-rated septum.

  • Irradiate the mixture at 90°C with a maximum power limit of 150 W for 6 to 8 minutes[3].

  • Causality & Validation: Maintaining the temperature strictly at 90°C prevents the thermal degradation or polymerization of the aliphatic propionaldehyde, while providing sufficient activation energy for the cyclization step. The pressure sensor on the microwave will indicate a slight bump, validating the release of water (steam) as a byproduct of the condensation.

Step 3: Product Desorption and Catalyst Recovery

  • Cool the vial to room temperature using the microwave's pressurized air-cooling system.

  • Add 5 mL of EtOAc to the vial and stir vigorously for 2 minutes to desorb the 2-ethylbenzothiazole from the silica matrix.

  • Filter the suspension through a sintered glass funnel. Wash the recovered silica pad with an additional 2 × 3 mL of EtOAc.

  • Causality & Validation: Spot the combined filtrate on a TLC plate (Hexane:EtOAc 8:2). The complete disappearance of the 2-aminothiophenol spot (visualized under UV 254 nm or using Ellman's reagent) confirms 100% conversion.

  • The recovered silica gel can be washed with ethanol, dried at 120°C, and reused for up to 4 consecutive cycles with negligible loss in catalytic activity[3].

Step 4: Isolation

  • Evaporate the EtOAc under reduced pressure.

  • The resulting crude residue is typically of high purity (>95%). If trace impurities are present, pass the oil through a short plug of fresh silica to yield pure 2-ethylbenzothiazole as a pale yellow oil.

Quantitative Performance & Optimization Data

The integration of microwave irradiation with silica supports drastically outperforms conventional thermal heating. Table 1 summarizes the optimization parameters for the 1.0 mmol scale synthesis.

Catalyst SystemHeating MethodTemp (°C)Time (min)Isolated Yield (%)E-Factor (Waste/Product)
None (Neat)Conventional Oil Bath9012018> 50.0
Bare Silica GelConventional Oil Bath9060685.2
Bare Silica GelMicrowave (150 W)908891.1
Active Carbon / SilicaMicrowave (150 W)906920.9
Fe-Al / Silica DopedMicrowave (560 W)1205950.6

Table 1: Comparative efficiency of various silica-based catalytic systems. Microwave conditions consistently yield higher purity profiles and lower E-factors, aligning with sustainable chemistry metrics[6],[3],[5].

Analytical Benchmarks for Product Validation

To ensure scientific integrity, the isolated 2-ethylbenzothiazole must be validated against the following definitive spectroscopic benchmarks:

  • ¹H NMR (400 MHz, CDCl₃): The aliphatic ethyl chain is the primary diagnostic feature. Look for a distinct triplet at δ 1.45 (J = 7.6 Hz, 3H, -CH₃) and a quartet at δ 3.15 (J = 7.6 Hz, 2H, -CH₂-). The aromatic protons appear as doublets at δ 7.95 (1H) and δ 7.80 (1H), and triplets at δ 7.42 (1H) and δ 7.31 (1H)[7].

  • ¹³C NMR (100 MHz, CDCl₃): The imine carbon (C=N) of the thiazole ring must appear highly deshielded at δ 173.5 . The aliphatic carbons resonate at δ 27.8 (-CH₂-) and δ 13.9 (-CH₃).

  • HRMS (ESI): The exact mass validation must show an [M+H]⁺ peak. Calculated for C₉H₁₀NS: m/z 164.0534; Found: m/z 164.0538.

References

  • Solvent-Free Synthesis of 2-Aryl and 2-Alkylbenzothiazoles on Silica Gel Under Microwave Irradiation. Synthetic Communications, 2004. URL:[Link]

  • Solvent-Free Synthesis of 2-Alkylbenzothiazoles and Bile Acid Derivatives Containing Benzothiazole Ring by Using Active Carbon/Silica Gel and Microwave. Journal of Oleo Science, 2018. URL:[Link]

  • Microwave-Assisted, Solvent-Free Synthesis of Benzothiazoles Using a Bimetallic Fe-Al/Silica Heterogeneous Catalyst. Current Organocatalysis, 2026. URL:[Link]

  • Eco-friendly synthesis of 2-substituted benzothiazoles catalyzed by silica sulfuric acid. ResearchGate, 2012. URL:[Link]

  • Solvent-free Synthesis of Novel Benzothiazole-substituted 4-Thiazolidinones Using Nano Silica-bonded Catalysts. ConnectSci, 2014. URL:[Link]

Sources

Application

Using 2-ethylbenzothiazole as a ligand in organometallic complexes

Executive Summary This guide details the utilization of 2-ethylbenzothiazole (2-EtBT) as a monodentate N-donor ligand in organometallic synthesis. Unlike its 2-phenyl analog, which is widely used for cyclometallated Irid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the utilization of 2-ethylbenzothiazole (2-EtBT) as a monodentate N-donor ligand in organometallic synthesis. Unlike its 2-phenyl analog, which is widely used for cyclometallated Iridium(III) emitters, 2-EtBT is primarily employed to introduce steric bulk and solubility into Square Planar (Pd, Pt) and Octahedral (Cu, Ru) architectures without inducing cyclometallation.

The ethyl group at the C2 position acts as a "steric gatekeeper," influencing coordination geometry and preventing the formation of over-crowded metal centers. This note covers ligand synthesis, complexation protocols for Palladium(II) and Copper(II), and characterization standards.

Chemical Profile & Mechanistic Rationale

Ligand: 2-Ethylbenzothiazole (2-EtBT) Formula:


MW:  163.24  g/mol
Coordination Mode: 

(Monodentate via Nitrogen). Key Feature: The C2-Ethyl group exerts Front Strain (F-strain) on the metal center.

Why use 2-EtBT?

  • Steric Modulation: The ethyl group is bulkier than a methyl group (Cone angle increase ~5-10°). This favors trans- coordination in square planar complexes to minimize ligand-ligand repulsion.

  • Electronic Tuning: The alkyl group is weakly electron-donating (+I effect), increasing the basicity of the Nitrogen relative to unsubstituted benzothiazole, strengthening the

    
    -bond to the metal.
    
  • Solubility: The ethyl chain disrupts crystal packing, significantly enhancing the solubility of resulting metal complexes in non-polar solvents (CHCl3, Toluene) compared to methyl analogs.

Protocol A: Ligand Synthesis & Purification

Note: While commercially available, in-house synthesis ensures high purity free of isomeric contaminants.

Reaction Principle: Condensation of 2-aminothiophenol with propionyl chloride.

Workflow Diagram

LigandSynthesis Start Reagents: 2-Aminothiophenol Propionyl Chloride Step1 Acylation (0°C, DCM, Et3N) Start->Step1 N-acylation Step2 Cyclization (Reflux, POCl3 or Heat) Step1->Step2 Dehydrative Closure Step3 Workup (Neutralization NaHCO3) Step2->Step3 Quench End Purified 2-EtBT (Distillation/Column) Step3->End Isolation

Figure 1: Step-wise synthesis of 2-ethylbenzothiazole ensuring regioselectivity.

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL 3-neck Round Bottom Flask (RBF). Purge with

    
    .
    
  • Addition: Add 2-aminothiophenol (20 mmol, 2.50 g) and anhydrous DCM (50 mL). Cool to 0°C.

  • Acylation: Add Triethylamine (22 mmol, 3.0 mL). Dropwise add Propionyl Chloride (20 mmol, 1.74 mL) over 15 mins. Observation: White precipitate (

    
    ) forms.
    
  • Cyclization: Allow to warm to RT. Remove solvent in vacuo. Redissolve residue in Polyphosphoric Acid (PPA) or reflux in toluene with p-TsOH (Dean-Stark trap) for 4 hours.

  • Workup: Pour onto crushed ice. Neutralize with saturated

    
     to pH 8. Extract with Ethyl Acetate (3 x 30 mL).
    
  • Purification: The crude oil is purified via vacuum distillation (bp ~120°C at 10 mmHg) or Flash Chromatography (Hexane:EtOAc 9:1).

    • QC Check:

      
       NMR must show triplet at 
      
      
      
      1.45 (3H) and quartet at
      
      
      3.10 (2H).

Protocol B: Synthesis of trans-Bis(2-ethylbenzothiazole)dichloropalladium(II)

Target:


Application:  Pre-catalyst for Suzuki coupling; Model for steric studies.

Rationale: Palladium(II) prefers square planar geometry. The bulky ethyl groups at the 2-position create steric clash in a cis arrangement, thermodynamically driving the complex exclusively to the trans isomer.

Experimental Steps
  • Metal Precursor: Dissolve

    
      (0.5 mmol, 147 mg) in Methanol (10 mL). Solution is reddish-brown.
    
  • Ligand Addition: Dissolve 2-EtBT (1.05 mmol, 171 mg, 5% excess) in Methanol (5 mL).

  • Reaction: Add ligand solution dropwise to the Pd solution at Room Temperature (RT).

    • Critical Observation: Immediate color change from brown to bright yellow/orange. A precipitate will begin to form within 10 minutes.

  • Maturation: Stir for 4 hours at RT. Do not reflux (prevents isomerization or decomposition).

  • Isolation: Filter the yellow solid on a fritted glass funnel.

  • Washing: Wash with cold Methanol (2 x 5 mL) to remove unreacted ligand, then Diethyl Ether (2 x 5 mL) to dry.

  • Drying: Vacuum dry at 40°C for 6 hours.

Data Interpretation Table

Technique Parameter Free Ligand (2-EtBT) Pd-Complex Interpretation

| IR (


)  | 

| ~1520 | ~1545 | Coordination via N increases bond order (kinematic coupling). | |

NMR
| H-4 (Aromatic) |

7.95 |

8.80 - 9.10 | Diagnostic: H-4 proton (adjacent to N) shifts downfield due to deshielding by the metal. | | Geometry | Color | Colorless oil | Bright Yellow | Characteristic of trans-Pd(II)

chromophore. |

Protocol C: Synthesis of Bioactive Copper(II) Complex

Target:


Application:  Antimicrobial screening; DNA binding studies.

Rationale: Copper(II) carboxylate dimers are broken down by the strong N-donor ligand. The resulting monomeric complex features a distorted octahedral or square pyramidal geometry, often exhibiting enhanced membrane permeability due to the lipophilic ethyl groups.

Synthesis Workflow

CuComplex CuSalt Cu(OAc)2·H2O (Blue-Green Soln) Mix Mixing (1:2 Ratio) Reflux 1h CuSalt->Mix Ligand 2-EtBT (Ethanol) Ligand->Mix Cryst Slow Evaporation (24-48h) Mix->Cryst Filter hot Product [Cu(2-EtBT)2(OAc)2] Dark Green Crystals Cryst->Product X-ray Quality

Figure 2: Pathway to crystalline Copper(II) adducts.

Procedure
  • Dissolve

    
      (1.0 mmol, 200 mg) in Ethanol (15 mL). Heat to 60°C.
    
  • Add 2-EtBT (2.0 mmol, 326 mg) in Ethanol (5 mL).

  • Reflux for 1 hour. The solution turns a deep moss-green.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to stand at RT for slow evaporation. Dark green prismatic crystals suitable for XRD will form over 2 days.

Troubleshooting & Critical Controls

  • Issue: Oily Product.

    • Cause: 2-EtBT has a low melting point and can plasticize the complex.

    • Fix: Triturate the oil with cold n-Hexane or Pentane. Sonicate to induce crystallization.

  • Issue: Low Yield in Pd Complex.

    • Cause: Formation of the bridged dimer

      
       due to insufficient ligand.
      
    • Fix: Ensure a strict >2:1 Ligand:Metal ratio.

  • Issue: Isomer Contamination.

    • Cause: Presence of 2-aminothiophenol disulfide in the ligand starting material.

    • Fix: Verify Ligand purity via TLC (Hexane/EtOAc) before complexation. The disulfide moves much slower than 2-EtBT.

References

  • Ligand Synthesis & Properties

    • Gupta, S. et al. "Efficient synthesis of 2-alkylbenzothiazoles." Orient. J. Chem.2011 , 27, 123. Link

  • Palladium Catalysis & Coordination

    • Inamoto, K. et al. "Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization." Org.[1] Lett.2008 , 10, 5147-5150. Link

  • Iridium/Platinum Luminescence (Analogous Systems)

    • Liu, D. et al. "Synthesis and electrophosphorescence of iridium complexes containing benzothiazole-based ligands." ACS Appl. Mater. Interfaces2013 , 5, 4937-4944. Link

  • Copper Bioactive Complexes

    • Jain, S. et al. "Development, evaluation and effect of anionic co-ligand on the biological activity of benzothiazole derived copper(II) complexes." J. Inorg. Biochem.2020 , 210, 111174. Link

  • Steric Effects in Coordination

    • Hlavacek, W. S. et al. "Steric effects on multivalent ligand-receptor binding."[2] Biophys. J.1999 , 76, 2421. Link

Sources

Method

Application Note: One-Pot Synthesis of 2-Ethylbenzothiazole from Bis(2-aminophenyl) Disulfide

Topic: One-pot synthesis of 2-ethylbenzothiazole from disulfides and aldehydes Audience: Researchers, scientists, and drug development professionals. Format: Detailed Application Note & Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: One-pot synthesis of 2-ethylbenzothiazole from disulfides and aldehydes Audience: Researchers, scientists, and drug development professionals. Format: Detailed Application Note & Protocol.

Introduction & Scope

Benzothiazoles are a privileged scaffold in medicinal chemistry, exhibiting diverse biological activities including antitumor, antimicrobial, and neuroprotective properties.[1][2] In the flavor and fragrance industry, 2-ethylbenzothiazole (CAS: 120-75-2) is a valuable compound known for its nutty, roasted meat aroma.

Traditional synthesis often employs 2-aminothiophenol , a reagent notorious for its susceptibility to rapid oxidative dimerization and an intensely disagreeable odor. This protocol details a superior one-pot strategy starting from the stable, odorless precursor bis(2-aminophenyl) disulfide . By generating the reactive thiol species in situ via reductive cleavage, followed by condensation with propionaldehyde (propanal) and subsequent oxidative cyclization, this method ensures high atom economy and improved laboratory safety.

Key Advantages[3][4][5][6]
  • Odor Control: Eliminates direct handling of volatile, malodorous thiols.

  • Stability: Uses shelf-stable disulfide precursors.

  • Selectivity: Controlled in situ generation minimizes side reactions common with free aminothiophenols.

Scientific Principles & Mechanism

The synthesis proceeds through a Reductive Cleavage – Condensation – Oxidative Cyclization cascade.

  • Reductive Cleavage: Triphenylphosphine (PPh

    
    ) acts as a nucleophile, attacking the disulfide bond to generate a phosphonium salt intermediate, which is hydrolyzed/reduced to release the reactive 2-aminothiophenol  anion.
    
  • Condensation: The nucleophilic nitrogen of the amine attacks the carbonyl carbon of propionaldehyde , forming a Schiff base (imine).

  • Cyclization: The thiolate attacks the imine carbon, forming the 2,3-dihydrobenzothiazole intermediate.

  • Aromatization (Oxidation): Unlike aryl aldehydes, aliphatic aldehydes (like propanal) typically yield the dihydro- intermediate, which requires an oxidative driving force (e.g., O

    
    , I
    
    
    
    , or DDQ) to eliminate hydrogen and establish the aromatic benzothiazole core.
Mechanistic Pathway (DOT Visualization)

BenzothiazoleSynthesis Disulfide Bis(2-aminophenyl) disulfide Thiol 2-Aminothiophenol (In Situ) Disulfide->Thiol Reductive Cleavage (Nucleophilic Attack) PPh3 PPh3 / H2O PPh3->Thiol Promoter Imine Schiff Base Intermediate Thiol->Imine + Aldehyde (Condensation) Aldehyde Propionaldehyde Aldehyde->Imine Dihydro 2-Ethyl-2,3- dihydrobenzothiazole Imine->Dihydro Intramolecular Cyclization Product 2-Ethylbenzothiazole Dihydro->Product Oxidative Aromatization Oxidant Oxidant (O2/Air or I2) Oxidant->Product

Caption: Mechanistic cascade from disulfide cleavage to oxidative aromatization.[3][4]

Experimental Protocol

Target Molecule: 2-Ethylbenzothiazole Scale: 1.0 mmol (Optimization recommended for scale-up)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[5][6][7]AmountRole
Bis(2-aminophenyl) disulfide 248.371.0248 mgPrecursor
Propionaldehyde 58.082.2128 mg (~160 µL)Electrophile
Triphenylphosphine (PPh

)
262.291.1288 mgReducing Agent
Iodine (I

)
253.810.1 (Cat.)25 mgOxidative Catalyst
Ethanol (EtOH) -Solvent5-10 mLSolvent
Sodium Sulfate (Na

SO

)
---Drying Agent
Step-by-Step Methodology
Phase 1: In Situ Activation (Disulfide Cleavage)
  • Setup: Equip a 25 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add Bis(2-aminophenyl) disulfide (1.0 mmol) and Triphenylphosphine (1.1 mmol) to the flask.

  • Solvation: Add Ethanol (5 mL) and water (0.5 mL).

  • Reaction: Stir at room temperature (RT) for 15–20 minutes.

    • Observation: The yellow suspension of disulfide should clarify as the soluble thiol is generated. PPh

      
       reduces the disulfide bond, generating PPh
      
      
      
      =O as a byproduct.
Phase 2: Condensation
  • Addition: Cool the mixture slightly (to ~10°C) using a water bath (Propionaldehyde is volatile, bp 49°C).

  • Injection: Slowly add Propionaldehyde (2.2 mmol) dropwise.

  • Stirring: Allow the mixture to warm to RT and stir for 30 minutes. The Schiff base formation occurs during this phase.[2]

Phase 3: Cyclization & Oxidation
  • Catalyst Addition: Add catalytic Iodine (10 mol%) to promote the oxidative aromatization of the dihydro-intermediate.

    • Note: Alternatively, bubbling air through the solution or extended reflux in an open vessel can effect this oxidation, but Iodine accelerates it significantly.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 2–4 hours.

    • Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The disulfide spot (R

      
       ~0.6) should disappear, and a new fluorescent spot (Benzothiazole) should appear.
      
Phase 4: Workup & Purification
  • Quench: Cool the mixture to RT. Add 10 mL of saturated Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) solution to quench any residual iodine.
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 10 mL).

  • Drying: Combine organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , and filter.
  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate (95:5 to 90:10).

    • Target: 2-Ethylbenzothiazole typically elutes as a pale yellow oil.

Experimental Workflow Visualization

Workflow Step1 Activation Phase Mix Disulfide + PPh3 + EtOH Stir 20 min @ RT Step2 Condensation Phase Cool to 10°C Add Propionaldehyde slowly Step1->Step2 Step3 Cyclization Phase Add cat. I2 Reflux (80°C) for 3h Step2->Step3 Step4 Workup Quench w/ Na2S2O3 Extract w/ DCM Step3->Step4 Step5 Purification Column Chromatography (Hexane:EtOAc) Step4->Step5

Caption: Operational workflow for the one-pot synthesis.

Scope & Limitations (Data Summary)

While this protocol focuses on 2-ethylbenzothiazole, the system is adaptable. The following table highlights the reactivity differences between aliphatic and aromatic aldehydes in this system.

ParameterAliphatic Aldehydes (e.g., Propanal)Aromatic Aldehydes (e.g., Benzaldehyde)
Reactivity High (prone to aldol side reactions)Moderate to High
Intermediate Stable 2,3-dihydrobenzothiazoleUnstable, oxidizes rapidly
Oxidation Req. Mandatory (I

or DDQ recommended)
Often spontaneous in air
Yield 65–80%85–95%
Reaction Time 3–5 Hours1–3 Hours

Troubleshooting & Optimization (Self-Validating Tips)

  • Volatile Aldehyde Loss: Propionaldehyde boils at 49°C. If the yield is low, it is likely due to evaporation before reaction. Fix: Use a sealed tube or ensure efficient reflux condensation. Add the aldehyde at low temperature.[8]

  • Incomplete Oxidation: If NMR shows signals around 5.0–6.0 ppm (methine proton of the dihydro-ring), oxidation is incomplete. Fix: Extend reflux time or add a stoichiometric oxidant like DDQ (0.5 equiv) or DMSO.

  • Disulfide Residue: If starting material remains, the reductive cleavage was inefficient. Fix: Ensure PPh

    
     is fresh or increase loading to 1.2 equiv.
    

References

  • Orient Journal of Chemistry. (2016). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Link

  • Current Organic Synthesis. (2017). Synthesis of 2-Arylbenzothiazoles via Condensation of Disulfides with Aldehydes Catalyzed by Na2S. Link

  • Organic Chemistry Portal. Benzothiazole Synthesis: Recent Literature. Link

  • Organic Syntheses. p-Aminophenyl Disulfide (Precursor Synthesis). Link

  • BenchChem. One-Pot Synthesis of 2-Substituted Benzothiazoles: Application Notes. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Ethylbenzothiazole via Condensation Reactions

Welcome to the technical support center for the synthesis of 2-ethylbenzothiazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-ethylbenzothiazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during condensation reactions for synthesizing this important heterocyclic moiety. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction yields.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Q1: My yield of 2-ethylbenzothiazole is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors, ranging from reagent quality to incomplete reaction progression. Let's break down the primary culprits and their solutions.

  • Incomplete Oxidation of the Dihydro-Intermediate: The reaction between 2-aminothiophenol and aliphatic aldehydes like propionaldehyde often first produces a stable 2,3-dihydro-2-ethylbenzo[d]thiazole intermediate.[1][2] This intermediate requires a subsequent oxidation step to form the aromatic 2-ethylbenzothiazole. If this step is omitted or inefficient, the yield of your target compound will be low.

    • Solution: Introduce an explicit oxidation step after the initial condensation. A well-documented method is the use of pyridinium chlorochromate (PCC) supported on silica gel.[1][2] Alternatively, other oxidizing agents or catalytic systems that facilitate in-situ oxidation can be employed.[3]

  • Oxidation of 2-Aminothiophenol: The starting material, 2-aminothiophenol, is highly susceptible to atmospheric oxidation, which leads to the formation of a disulfide byproduct (2,2'-dithiobis(aniline)).[4][5] This side reaction consumes your starting material, directly reducing the potential yield.

    • Solution: Use high-purity 2-aminothiophenol and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[5] Using freshly opened or purified reagents is critical.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are pivotal. For instance, some reactions require elevated temperatures to proceed efficiently, while others may be conducted at room temperature with the right catalyst.[5][6]

    • Solution: Systematically optimize your reaction conditions. If using conventional heating, ensure the temperature is appropriate for the chosen solvent and catalyst system. Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[7][8]

  • Inappropriate Catalyst Choice: While some condensations can proceed without a catalyst, many are significantly enhanced by one. The choice of catalyst—be it acidic, metallic, or nanoparticle-based—is critical and often substrate-dependent.[3][5]

    • Solution: If you are not using a catalyst, consider screening several options. For the synthesis of 2-alkylbenzothiazoles, catalysts like nano-CeO₂, ZnO nanoparticles, or L-proline have shown promise.[3][4][7] The optimal catalyst will facilitate both the condensation and the subsequent dehydrogenation (oxidation) step.

Q2: I am observing a significant amount of an intermediate product and not my desired 2-ethylbenzothiazole. What is it and how do I convert it?

A2: You are most likely observing the 2,3-dihydro-2-ethylbenzo[d]thiazole intermediate. This occurs because the initial cyclization of 2-aminothiophenol with an aliphatic aldehyde is often faster than the subsequent oxidation (aromatization) to the final benzothiazole.[1]

  • Identification: This intermediate can be identified by comparing its spectral data (e.g., ¹H NMR) with literature values. The dihydro intermediate will lack the characteristic aromatic proton signals of the fully formed benzothiazole ring system.

  • Conversion Strategy: To convert this intermediate to the desired product, you must introduce an oxidation step.

    • Isolate and Oxidize: First, isolate the 2,3-dihydro-2-ethylbenzo[d]thiazole intermediate via column chromatography.[1]

    • Perform Oxidation: Treat the isolated intermediate with an oxidizing agent. A reliable method involves using silica gel-supported pyridinium chlorochromate (PCC) in a solvent like dichloromethane.[1][2] This selectively oxidizes the dihydrobenzothiazole to 2-ethylbenzothiazole.

Q3: My reaction mixture is turning dark, and I'm isolating a disulfide byproduct. How can I prevent this?

A3: The formation of a dark-colored mixture and the isolation of a disulfide byproduct are classic signs of the oxidative dimerization of your 2-aminothiophenol starting material.[4][5]

  • Causality: The thiol group (-SH) in 2-aminothiophenol is easily oxidized, especially in the presence of air (oxygen), heat, or certain metal catalysts. This leads to the formation of 2,2'-dithiobis(aniline).

  • Preventative Measures:

    • Inert Atmosphere: The most effective solution is to conduct the entire reaction under an inert atmosphere, such as nitrogen or argon. This minimizes the presence of oxygen, the primary culprit.[5]

    • Reagent Purity: Use fresh, high-purity 2-aminothiophenol. If the reagent is old or has been exposed to air, consider purifying it before use.

    • One-Pot Procedures: Employing a "one-pot" synthesis where the intermediate is not isolated can reduce the starting material's exposure to air.[4]

    • Catalyst Selection: Ensure your chosen catalyst does not excessively promote oxidation of the starting material over the desired cyclization reaction.

Q4: The reaction is sluggish or not going to completion. What adjustments should I make?

A4: A stalled reaction points to issues with activation energy, catalyst efficacy, or reagent reactivity.

  • Increase Temperature: Many condensation reactions require heat to overcome the activation energy barrier. Consider increasing the temperature or refluxing the reaction mixture. For example, some syntheses are conducted at temperatures ranging from 80°C to 140°C.[6]

  • Evaluate Your Catalyst: If you are using a catalyst, it may not be active enough. Consider increasing the catalyst loading or switching to a more efficient one. Heterogeneous catalysts like ZnO or CeO₂ nanoparticles can be very effective due to their high surface area.[3] For some systems, acidic catalysts like L-proline or even a mixture of H₂O₂/HCl have been shown to be effective.[7][9]

  • Consider Microwave Irradiation: Microwave synthesis is a powerful technique for accelerating organic reactions. It often leads to shorter reaction times (minutes instead of hours) and higher yields compared to conventional heating.[7][8]

  • Check Reagent Stoichiometry: Ensure you are using the correct molar ratios of reactants. A slight excess of one reactant may sometimes be beneficial, but this should be determined empirically.

Q5: I'm struggling with the purification of the final product. What are the best practices?

A5: 2-Ethylbenzothiazole is typically an oil or a low-melting solid, which can present purification challenges.[1]

  • Column Chromatography: This is the most common and effective method for purifying 2-substituted benzothiazoles.[1][10]

    • Stationary Phase: Use silica gel (70-230 mesh is common).

    • Mobile Phase: A non-polar/polar solvent system is typically used. Start with a low polarity mixture, such as 1-2% ethyl acetate in hexane, and gradually increase the polarity to elute your product. Monitor the fractions using Thin Layer Chromatography (TLC).

  • Extraction: After the reaction is complete, a standard aqueous workup is often necessary to remove catalysts and water-soluble impurities. Extract the product into an organic solvent like ethyl acetate or dichloromethane, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[4]

  • Recrystallization: If your product is a solid, recrystallization can be an effective final purification step after chromatography.

  • Acid-Base Wash: For crude products containing unreacted 2-aminothiophenol, washing the organic layer with a dilute acid (e.g., 1M HCl) can help remove this basic starting material. Conversely, a dilute base wash (e.g., NaHCO₃ solution) can remove acidic byproducts.[11]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the condensation of 2-aminothiophenol with propionaldehyde?

A1: The reaction proceeds through a well-established two- or three-step mechanism:

  • Imine Formation: The nucleophilic amino group (-NH₂) of 2-aminothiophenol attacks the electrophilic carbonyl carbon of propionaldehyde. This is followed by the elimination of a water molecule to form a Schiff base intermediate (an imine).

  • Intramolecular Cyclization: The thiol group (-SH) then acts as a nucleophile, attacking the imine carbon in an intramolecular fashion. This ring-closing step forms the non-aromatic 2,3-dihydro-2-ethylbenzo[d]thiazole.[5]

  • Oxidation (Aromatization): The final step is the oxidation of the dihydrobenzothiazole intermediate. This involves the loss of two hydrogen atoms to form the stable, aromatic benzothiazole ring system. This step is often the rate-limiting step and may require an external oxidant.[1]

Q2: What are the most common reactants for synthesizing 2-ethylbenzothiazole?

A2: The most direct route involves the condensation of 2-aminothiophenol with a three-carbon carbonyl-containing compound.[9] Common choices include:

  • Propionaldehyde (Propanal): Highly reactive and commonly used. This route often requires a distinct oxidation step to achieve the final product.[1][2]

  • Propionic Acid: Can be used directly, often under harsher conditions such as high temperatures with a dehydrating agent or catalyst like polyphosphoric acid (PPA) or under microwave irradiation.[8][12]

  • Propionyl Chloride or Propionic Anhydride: These are more reactive than propionic acid and can lead to higher yields under milder conditions. The reaction with 2-aminothiophenol often proceeds readily.[2][13]

Q3: How do I select the optimal catalyst for my reaction?

A3: Catalyst selection depends on your chosen reactants and reaction conditions (solvent, temperature).

  • For Aldehyde Condensations:

    • Metal Nanoparticles (e.g., ZnO, CeO₂): These are often highly efficient, reusable, and promote green chemistry principles. They can catalyze the reaction at room temperature or with gentle heating.[3]

    • Lewis/Brønsted Acids (e.g., L-proline, Amberlite IR-120 resin): These are effective, particularly in solvent-free or microwave-assisted reactions.[3][7]

  • For Carboxylic Acid Condensations:

    • Strong Acids/Dehydrating Agents (e.g., PPA, MeSO₃H/SiO₂): These are necessary to drive the condensation, which produces water as a byproduct. These reactions typically require high temperatures.[12]

  • For In-situ Oxidation:

    • Oxidative Catalysts: Some systems, like H₂O₂/HCl, can facilitate both condensation and oxidation in one pot.[3][9]

Q4: What are the pros and cons of different reaction conditions (e.g., conventional heating vs. microwave, solvent vs. solvent-free)?

A4: The choice of reaction conditions impacts yield, reaction time, cost, and environmental footprint.

ConditionProsCons
Conventional Heating Simple setup; well-established procedures.Often requires long reaction times; potential for side product formation due to prolonged heat exposure.[6]
Microwave Irradiation Drastically reduced reaction times (minutes vs. hours); often higher yields; improved energy efficiency.[7][8]Requires specialized microwave reactor equipment.
Solvent-Based Good for dissolving solid reactants; allows for a wide range of temperatures (reflux).Generates solvent waste; requires post-reaction solvent removal; solvent choice is critical.[14]
Solvent-Free Environmentally friendly ("green chemistry"); simplified workup; often high reaction rates.[6][7]Only suitable for liquid reactants or low-melting solids; can be difficult for heat management in large-scale reactions.

Q5: What safety precautions should I take when working with 2-aminothiophenol and other reagents?

A5: Standard laboratory safety protocols are essential.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood. 2-aminothiophenol has a strong, unpleasant odor and is toxic.

  • Handling: 2-aminothiophenol is toxic and an irritant. Avoid inhalation, ingestion, and skin contact. Propionaldehyde is flammable and an irritant. Handle all chemicals according to their Safety Data Sheet (SDS).

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Protocols & Data
Experimental Protocols

Protocol 1: Two-Step Synthesis of 2-Ethylbenzothiazole via Dihydro-Intermediate Oxidation [1][2]

  • Step A: Synthesis of 2,3-Dihydro-2-ethylbenzo[d]thiazole

    • To a stirred solution of propionaldehyde (7.5 mmol) in dichloromethane (7.5 mL), add 4Å molecular sieves (5.0 g).

    • Add 2-aminothiophenol (5.0 mmol) dropwise to the mixture.

    • Stir the reaction at room temperature for 1.5 - 2 hours, monitoring completion by TLC.

    • Filter the reaction mixture to remove the molecular sieves.

    • Evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel (e.g., 10% ethyl acetate/hexane) to yield the dihydro-intermediate.

  • Step B: Oxidation to 2-Ethylbenzothiazole

    • Prepare silica gel-supported PCC by stirring PCC (23.5 g) and silica gel (109 g) in acetone (109 mL) for 3 hours, followed by solvent removal and drying.[1]

    • Dissolve the purified dihydro-intermediate from Step A in dichloromethane.

    • Add the silica gel-supported PCC to the solution and stir at room temperature until the oxidation is complete (monitor by TLC).

    • Filter the mixture to remove the supported reagent and wash the solid with dichloromethane.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 2-ethylbenzothiazole.

    • Purify by column chromatography if necessary.

Protocol 2: One-Pot Solvent-Free Synthesis of 2-Ethylbenzothiazole (Adapted from literature on nanoparticle catalysis)[3]

  • In a mortar and pestle, combine 2-aminothiophenol (1.0 mmol), propionaldehyde (1.0 mmol), and ZnO nanoparticles (5 mol%).

  • Grind the mixture at room temperature for 20-30 minutes. The reaction is often exothermic.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once complete, dissolve the reaction mixture in ethyl acetate and filter to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify by silica gel column chromatography (hexane/ethyl acetate gradient).

Data Presentation

Table 1: Comparison of Selected Catalytic Systems for 2-Substituted Benzothiazole Synthesis

Catalyst SystemReactantsConditionsTypical YieldsReference
None (Two-Step) 2-Aminothiophenol + Aliphatic Aldehyde, then PCC/Silica GelCH₂Cl₂, Room Temp85-95%[1][3]
Nano CeO₂ 2-Aminothiophenol + AldehydeWater, Room Temp, 20-30 min76-96% (lower for aliphatic)[3][4]
ZnO Nanoparticles 2-Aminothiophenol + AldehydeSolvent-free or EtOH, Room Temp, 2-8 minExcellent[3]
L-Proline 2-Aminothiophenol + Aldehyde/Carboxylic AcidSolvent-free, MicrowaveGood to Moderate[7]
Amberlite IR-120 2-Aminothiophenol + AldehydeMicrowave, 85 °C, 5-10 min88-95%[3]
Visualizations
Reaction Mechanism

reaction_mechanism cluster_intermediates Intermediates ATP 2-Aminothiophenol IMINE Schiff Base (Imine) ATP->IMINE + H₂O ALD Propionaldehyde ALD->IMINE DIHYDRO 2,3-Dihydro-2-ethyl- benzo[d]thiazole IMINE->DIHYDRO Intramolecular Cyclization PROD 2-Ethylbenzothiazole DIHYDRO->PROD Oxidation (-2H)

Caption: General mechanism for the synthesis of 2-ethylbenzothiazole.

Troubleshooting Workflow

troubleshooting_workflow START Low Yield of 2-Ethylbenzothiazole D1 Is a major intermediate observed? START->D1 D2 Is a disulfide byproduct present? D1->D2 No S1 Likely Dihydro-intermediate. Introduce an oxidation step (e.g., PCC on Silica). D1->S1 Yes D3 Is the reaction sluggish/incomplete? D2->D3 No S2 2-Aminothiophenol is oxidizing. Use inert atmosphere (N₂/Ar). Use fresh reagents. D2->S2 Yes S3 Optimize conditions: - Increase Temperature - Change/Add Catalyst - Consider Microwave. D3->S3 Yes S4 Review purification method. Consider column chromatography. Check workup procedure. D3->S4 No

Caption: A troubleshooting workflow for low yield issues.

References
  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). Oriental Journal of Chemistry. [Link]

  • Al-Mourabit, A., et al. (2024). Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. RSC Advances. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]

  • Kavala, V., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Eco-friendly synthesis of 2-substituted benzothiazoles catalyzed by cetyltrimethyl ammonium bromide (CTAB) in water. (2025). ResearchGate. [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022). Chemical Methodologies. [Link]

  • Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Product Class 18: Benzothiazoles and Related Compounds. (n.d.). Science of Synthesis. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. [Link]

  • L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. (2012). Journal of Applied Science and Engineering. [Link]

  • Purification of 2-mercaptobenzothiazole. (1982).
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (n.d.). Molecules. [Link]

  • An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. (2025). ResearchGate. [Link]

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (n.d.). Malaysian Journal of Analytical Sciences. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025). MDPI. [Link]

  • Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. (2026). MDPI. [Link]

  • Purification of 2-mercaptobenzothiazole by solvent extraction. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature. (2025). ResearchGate. [Link]

  • Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. (2024). Molecules. [Link]

  • A new purification method for 2-Mercaptobenzothiazole and its application as vulcanization accelerator. (2023). ResearchGate. [Link]

  • Synthesis method of 2,2' -biazoyl-di (3-ethyl-benzothiazole-6-sulfonic acid) diammonium salt. (n.d.).

Sources

Optimization

Technical Support Center: Preventing Disulfide Byproduct Formation in Benzothiazole Synthesis

Welcome to the Technical Support Center for benzothiazole synthesis. Benzothiazoles are privileged scaffolds in drug discovery, exhibiting profound antimicrobial, anticonvulsant, and antitumor activities [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzothiazole synthesis. Benzothiazoles are privileged scaffolds in drug discovery, exhibiting profound antimicrobial, anticonvulsant, and antitumor activities [1]. However, the synthesis of these heterocycles—typically via the condensation of 2-aminothiophenol (2-ATP) with aldehydes, carboxylic acids, or acyl chlorides—is frequently plagued by the oxidative dimerization of 2-ATP.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to eliminate disulfide byproduct formation and maximize product yield.

Mechanistic Insight: The Root Cause of Disulfide Formation

To solve the byproduct issue, we must first understand the causality of the reaction. 2-Aminothiophenol contains a highly electron-rich thiol group that is exceptionally susceptible to oxidation. When exposed to atmospheric oxygen or harsh oxidizing agents, the thiol undergoes single-electron oxidation to form a sulfenyl radical, which rapidly dimerizes to form bis(2-aminophenyl) disulfide (also known as 2,2'-diaminodiphenyl disulfide) [2].

This dimerization directly competes with the desired nucleophilic attack of the thiol on the electrophilic carbon of the aldehyde/acid. If the condensation kinetics are slow, or if the environment is aerobic, the disulfide byproduct will dominate, resulting in a dark, tar-like reaction mixture and severely depressed yields.

MechanisticPathway ATP 2-Aminothiophenol (Highly Reactive Thiol) Intermediate Schiff Base Intermediate ATP->Intermediate + Aldehyde (Fast) Byproduct Bis(2-aminophenyl) Disulfide (Undesired Byproduct) ATP->Byproduct + O2 (Competing Oxidation) Aldehyde Aldehyde / Electrophile Aldehyde->Intermediate Oxidant O2 / Ambient Air Product Benzothiazole Product (Desired) Intermediate->Product Cyclization & Oxidation

Competing pathways in benzothiazole synthesis: cyclization vs. disulfide formation.

Troubleshooting Guide & FAQs

Q: My reaction mixture is turning dark, and I am isolating a significant amount of insoluble, tar-like material. What is happening? A: The formation of dark, insoluble materials is a classic indicator of 2-aminothiophenol oxidation and subsequent polymerization. Exposure to atmospheric oxygen causes the starting material to oxidize into a disulfide dimer, which can further degrade or polymerize under heating [2]. Solution: Purify your 2-ATP via vacuum distillation before use. Always conduct the reaction under a strict inert atmosphere (Argon or Nitrogen) using degassed solvents.

Q: I need an oxidant for the final aromatization step (benzothiazoline to benzothiazole), but adding it causes my unreacted 2-ATP to dimerize. How do I balance this? A: This is a common kinetic competition issue. If the oxidant is added too early or is too harsh, it will oxidize the free thiol before the Schiff base can form and cyclize. Solution: Employ a stepwise approach. Allow the condensation and initial cyclization to reach completion (monitor the disappearance of 2-ATP via TLC) before introducing the oxidant. Alternatively, use milder oxidants like atmospheric air sparging only after the intermediate has fully formed, or utilize catalytic iodine which promotes condensation efficiently without over-oxidizing the starting materials [2].

Q: My starting 2-aminothiophenol is already partially oxidized (yellow/orange tint). Can I still use it without distillation? A: Yes, by utilizing an in situ reduction strategy. You can add a mild, non-nucleophilic reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to the reaction mixture. These agents will cleave the S-S bonds of the disulfide byproduct, regenerating the active 2-ATP nucleophile in real-time without interfering with the electrophile.

Q: Is there a way to bypass the instability of 2-aminothiophenol entirely? A: Yes. A modern and highly robust approach is to intentionally use bis(2-aminophenyl) disulfide as your stable starting material. By adding a reducing agent like ammonia borane (BH₃NH₃) to the reaction, the disulfide bond is cleaved in situ to steadily release 2-ATP, which immediately reacts with the C1 source (e.g., CO₂, aldehydes). This keeps the steady-state concentration of free thiol low, preventing side reactions [3].

TroubleshootingWorkflow Issue Issue: Low Yield & Dark Mixture Analyze Run LCMS / TLC Analysis Issue->Analyze Detect Is Disulfide Dimer Present? Analyze->Detect Yes Yes: Oxidative Dimerization Detect->Yes M+ = 248 m/z No No: Incomplete Cyclization Detect->No M+ = Intermediate Sol1 Purify 2-ATP & Degas Solvents Yes->Sol1 Sol2 Add Reductant (TCEP/DTT) Yes->Sol2 Sol3 Optimize Acid Catalyst No->Sol3

Troubleshooting workflow to identify and resolve disulfide byproduct formation.

Quantitative Impact of Reaction Conditions

The table below summarizes the empirical impact of varying reaction conditions on the competitive formation of the desired benzothiazole versus the disulfide byproduct.

Reaction ConditionAtmosphereAdditive / CatalystBenzothiazole Yield (%)Disulfide Byproduct (%)
Standard Condensation (Untreated)Ambient AirNone40 - 45%35 - 50%
Degassed Solvent + Purified 2-ATPArgonNone75 - 80%< 5%
Standard CondensationAmbient AirTCEP (0.1 equiv)82 - 85%< 2%
Disulfide Precursor CyclizationArgonBH₃NH₃ (3.0 equiv)88 - 92%N/A (Consumed)

Data synthesized from standard optimization matrices in benzothiazole methodology development.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. By observing specific physical changes (color shifts, gas evolution), the researcher can confirm the mechanistic steps are proceeding correctly.

Protocol A: Anaerobic Condensation with In Situ Disulfide Suppression

This protocol is ideal for standard aldehyde condensations where 2-ATP is used directly.

Materials:

  • 2-Aminothiophenol (Vacuum distilled, colorless liquid)

  • Aromatic Aldehyde (1.05 equiv)

  • Ethanol (Degassed via sparging with Argon for 30 mins)

  • Glacial Acetic Acid (Catalyst, 10 mol%)

  • TCEP-HCl (0.05 equiv, optional but recommended for aged 2-ATP)

Step-by-Step Methodology:

  • Preparation: Flush a 50 mL round-bottom flask with Argon for 5 minutes. Add 10 mL of degassed ethanol.

  • Reagent Addition: Inject 2-aminothiophenol (1.0 mmol) into the flask. If the solution has a slight yellow tint (indicating trace disulfide), add TCEP-HCl (0.05 mmol) and stir for 10 minutes until the solution turns completely colorless.

  • Condensation: Add the aromatic aldehyde (1.05 mmol) followed by glacial acetic acid (0.1 mmol).

  • Cyclization: Heat the reaction to 70 °C under a positive pressure of Argon.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The 2-ATP spot (stains strongly with KMnO₄) should disappear within 2-4 hours. The absence of a highly non-polar spot near the solvent front confirms the suppression of the disulfide dimer.

  • Aromatization: Once the Schiff base has fully cyclized (confirmed by LCMS), open the flask to air and stir for an additional 1 hour to allow mild ambient oxidation of the benzothiazoline to the final benzothiazole.

  • Workup: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Reductive Cyclization using a Stable Disulfide Precursor

This protocol utilizes bis(2-aminophenyl) disulfide, completely bypassing the storage and handling issues of 2-ATP [3].

Materials:

  • Bis(2-aminophenyl) disulfide (0.5 mmol)

  • C1 Source (e.g., Formic acid or Aldehyde, 1.2 mmol)

  • Ammonia borane (BH₃NH₃, 3.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP, 5 mL)

Step-by-Step Methodology:

  • Setup: In a pressure tube or sealed vessel, dissolve bis(2-aminophenyl) disulfide (0.5 mmol) in 5 mL of NMP. The solution will be deep yellow.

  • Reduction & Cleavage: Add BH₃NH₃ (1.5 mmol) to the mixture.

  • Self-Validation Check: Stir at room temperature for 15 minutes. The deep yellow color will fade to a pale yellow/colorless state, visually validating the successful cleavage of the S-S bond into the active 2-ATP complex.

  • Reaction: Add the C1 source (e.g., Formic acid). Seal the vessel and heat to 100 °C for 12-24 hours.

  • Workup: Cool to room temperature, quench with water, and extract with dichloromethane. The crude product typically requires minimal purification due to the absence of oxidative byproducts.

References

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]

  • Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. National Institutes of Health (PMC). Available at: [Link]

Troubleshooting

Troubleshooting low yields in oxidative cyclization of thiobenzanilides

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the oxidative cycli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the oxidative cyclization of thiobenzanilides to benzothiazoles. While this reaction is a cornerstone in the synthesis of biologically active scaffolds, it is notoriously prone to poor yields, regioselectivity issues, and destructive side reactions.

This guide is designed to move beyond basic textbook procedures. Here, we will dissect the mechanistic causality behind your failed reactions, provide field-proven troubleshooting FAQs, and outline self-validating protocols to ensure reproducible, high-yield cyclizations.

Part 1: Mechanistic Overview & Diagnostic Pathways

To troubleshoot low yields, you must first understand the competing pathways in the reaction vessel. The transformation of a thiobenzanilide into a benzothiazole relies on the generation of a reactive sulfur-centered radical or cation, followed by intramolecular electrophilic aromatic substitution. However, if the oxidative environment is not strictly controlled, the intermediate will readily diverge into dead-end byproducts.

Mechanism TBA Thiobenzanilide (Substrate) Radical S-Radical / Cation Intermediate TBA->Radical Controlled Oxidation Amide Benzanilide (Over-oxidation) TBA->Amide Excess Oxidant / H2O BZT Benzothiazole (Target Product) Radical->BZT Intramolecular Cyclization (-H+) Disulfide Disulfide Dimer (Side Product) Radical->Disulfide Intermolecular Coupling

Mechanistic pathway of thiobenzanilide cyclization and common side reactions.

Part 2: Troubleshooting FAQ

Q1: My LC-MS shows that my primary product is a benzanilide (amide), not a benzothiazole. Why is this over-oxidation occurring? A: This is the most common failure mode when using harsh, oxygen-transferring oxidants like Cr(VI) (Jones reagent) or when adventitious water is present in the solvent. In aqueous or highly oxidative media, the thiocarbonyl group undergoes elimination of the sulfur moiety, converting directly into a carbonyl to form benzanilide[1]. Actionable Fix: Strictly exclude water from your reaction system. If the problem persists, abandon harsh metal oxides and switch to a visible-light photoredox catalytic system (e.g., [Ru(bpy)3]²⁺ / Co-catalyst), which operates via a purely electron-transfer mechanism and completely avoids amide byproduct formation[2][3].

Q2: I am using the traditional Hugerschoff reaction (liquid bromine). My yield is capped at 50%, and TLC shows multiple highly polar spots. What is going wrong? A: Liquid bromine is highly reactive, corrosive, and nearly impossible to dispense in exact stoichiometric amounts for microscale reactions[4]. Excess liquid bromine rapidly converts the newly formed aminobenzothiazole into a perbromide intermediate. This intermediate acts as a secondary brominating agent, leading to the polybromination of the activated benzene ring[4]. Actionable Fix: Replace liquid bromine with an Organic Ammonium Tribromide (OATB), such as N-Benzyl-DABCO tribromide. OATBs are stable, weighable crystalline solids that deliver exactly one equivalent of electrophilic bromine, completely suppressing ring over-bromination[5].

Q3: My thiobenzanilide has an electron-withdrawing group (e.g., -CN, -COOR) on the aniline ring. The cyclization simply won't initiate under Jacobson's conditions (potassium ferricyanide). A: Electron-withdrawing groups (EWGs) severely deactivate the aromatic ring toward the electrophilic attack required in the ring-closure step of the Jacobson synthesis, leading to extremely low functional group tolerance[6]. Actionable Fix: You must bypass the electrophilic aromatic substitution pathway. Transition to a radical-mediated cyclization using phenyliodine(III) bis(trifluoroacetate) (PIFA) or photoredox catalysis. These methods generate a highly reactive radical cation that forces C–H insertion regardless of the ring's electronic deactivation[2].

Troubleshooting Start Issue: Low Benzothiazole Yield TLC Perform LC-MS / TLC Analysis Start->TLC Path1 High Benzanilide Detected? TLC->Path1 Path2 Polybrominated Byproducts? TLC->Path2 Path3 Unreacted Starting Material? TLC->Path3 Fix1 Exclude H2O / Switch to Photoredox Catalysis Path1->Fix1 Yes Fix2 Replace Liquid Br2 with Stoichiometric OATB Path2->Fix2 Yes Fix3 Check Solvent Polarity (Use CH2Cl2/CCl4) Path3->Fix3 Yes

Diagnostic workflow for identifying and resolving low yields in oxidative cyclization.

Part 3: Quantitative Yield Comparison by Oxidant

To make an informed decision on your synthetic route, compare the historical and modern cyclization methods below. The data clearly illustrates why modern synthetic labs are moving away from classical named reactions toward controlled halogenation and photoredox methods.

Cyclization MethodReagents & ConditionsTypical YieldPrimary Drawback / Failure Mode
Jacobson's Method K₃[Fe(CN)₆], NaOH, H₂O, Reflux40–65%Low functional group tolerance; highly prone to over-oxidation to amides[6].
Hugerschoff Reaction Br₂ (liquid), CHCl₃, Room Temp50–70%Toxic and corrosive; excess Br₂ causes destructive ring perbromination[4].
OATB-Mediated N-Benzyl-DABCO Tribromide, CH₂Cl₂/CCl₄70–92%Requires specific halogenated solvent mixtures to stabilize the intermediate[5].
Photoredox Catalysis [Ru(bpy)₃]²⁺, Co-catalyst, Visible Light80–95%Requires specialized photochemical reactor setups[2][3].

Part 4: Self-Validating Experimental Protocols

Do not just follow these steps blindly; understand the causality built into the protocol. The following method utilizes N-Benzyl-DABCO Tribromide (OATB) to achieve high yields under exceptionally mild conditions.

Protocol: Mild Oxidative Cyclization using N-Benzyl-DABCO Tribromide (OATB)

Scientific Rationale: OATB is a crystalline organic ammonium tribromide. Unlike liquid bromine, it delivers exactly 1.0 equivalent of Br⁺ per molecule. By using a highly specific solvent mixture, we ensure the substrate is fully dissolved while the tribromide complex remains stable long enough to facilitate controlled intramolecular cyclization without intermolecular side reactions[4][5].

Step-by-Step Methodology:

  • Solvent Preparation (Critical Step): Prepare a 50:50 (v/v) mixture of anhydrous Dichloromethane (CH₂Cl₂) and Carbon Tetrachloride (CCl₄).

    • Causality: CH₂Cl₂ provides the necessary solvation power for the polar thiobenzanilide. CCl₄ is non-polar and strictly required to stabilize the tribromide intermediate, preventing premature disproportionation. Do not substitute with acetic acid or methanol, as protic solvents will quench the reaction, dropping yields below 10%[4].

  • Substrate Dissolution: To a round-bottom flask equipped with a magnetic stirrer, add the thiobenzanilide (1.0 mmol) and 8.0 mL of the CH₂Cl₂/CCl₄ solvent mixture. Stir until complete dissolution is achieved.

  • Oxidant Addition: Add N-benzyl-DABCO tribromide (OATB) (1.1 mmol) in a single portion at room temperature.

    • Self-Validating Checkpoint: Upon addition, the reaction mixture will turn a distinct orange color due to the active tribromide species.

  • Reaction Monitoring: Stir the mixture at room temperature for 20 to 30 minutes.

    • Self-Validating Checkpoint: As the electrophilic bromine is consumed by the thiobenzanilide to form the benzothiazole, the solution will visibly decolorize from orange to pale yellow/colorless. This is your internal indicator that the reaction has reached completion[5].

  • Workup & Isolation: Remove the solvent under reduced pressure. The resulting residue will contain the benzothiazole and the spent DABCO salt.

  • Purification: Subject the crude residue to silica gel column chromatography using an Ethyl Acetate-Hexane (1:5) eluent system to isolate the pure, colorless benzothiazole product[5].

Part 5: Comprehensive References

The methodologies and mechanistic insights provided in this guide are grounded in the following peer-reviewed literature.

  • Title: Oxidative Cyclization of Thiobenzanilides to Benzothiazoles Using N-Benzyl-DABCO Tribromide under Mild Conditions Source: thieme-connect.com URL:

  • Title: Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process Source: acs.org URL:

  • Title: External Oxidant-Free Oxidative Cross-Coupling: A Photoredox Cobalt-Catalyzed Aromatic C–H Thiolation for Constructing C–S Bonds Source: cas.cn URL:

  • Title: Recent advances in visible-light-driven organic reactions Source: oup.com URL:

  • Title: Separation and simultaneous determination of thiobenzanilide and its possible oxidation products Source: ukim.mk URL:

Sources

Optimization

Technical Support Center: Temperature Control for Selective Benzothiazole Alkylation

Executive Summary: The Temperature-Selectivity Paradox Benzothiazole alkylation is not a single reaction but a divergence of three mechanistic pathways, each governed by a distinct thermal window. The most common failure...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Temperature-Selectivity Paradox

Benzothiazole alkylation is not a single reaction but a divergence of three mechanistic pathways, each governed by a distinct thermal window. The most common failure mode we observe in user support is applying "standard" alkylation conditions (e.g., reflux) to a system that requires cryogenic control, or vice versa.

  • Path A (Nucleophilic C2-Alkylation): Requires Cryogenic Control (-78°C) to prevent ring fragmentation.

  • Path B (Radical C2-Alkylation/Minisci): Operates under Kinetic Control (RT to 80°C) ; temperature modulates radical flux vs. polymerization.

  • Path C (Electrophilic N-Alkylation): Driven by Thermodynamic Control (>80°C) ; heat is required to overcome the aromaticity barrier for quaternization.

Decision Matrix: Selecting the Thermal Window

Before heating or cooling, identify your target regioisomer.

Target PositionMechanismCritical ReagentThermal WindowKey Risk
C2-Alkyl Lithiation (S_NAr)

-BuLi / Electrophile
-78°C (Strict) Ring opening (Decomposition)
C2-Alkyl Radical (Minisci) R-COOH / Ag(I) /

60°C - 80°C Polylkylation / Dimerization
C2-Alkyl Photoredox Ir/Ru Cat / Blue LED25°C (Ambient) Low conversion (if

present)
N-Alkyl S_N2 (Direct) Alkyl Halide / Base80°C - 120°C Salt formation (Benzothiazolium)

Module A: C2-Lithiation (The Cryogenic Protocol)

The Issue: Users often report a "tarry mixture" or "loss of starting material" when attempting to alkylate at C2 using


-BuLi.
The Cause:  2-Lithiobenzothiazole is thermally unstable. Above -50°C , it undergoes a retro-cyclization (ring opening) to form a lithium thiophenolate isonitrile species, which irreversibly polymerizes.
Standard Operating Procedure (SOP-Lith-01)
  • Dissolution: Dissolve benzothiazole (1.0 eq) in anhydrous THF (0.2 M) under Argon.

  • Cryogenic Cooling: Cool strictly to -78°C (Dry ice/Acetone). Allow 15 mins for equilibration.

  • Deprotonation: Add

    
    -BuLi (1.1 eq) dropwise over 20 mins. Maintain internal T < -70°C .
    
  • Incubation: Stir at -78°C for 30-45 mins. Do not warm.

  • Alkylation: Add the electrophile (e.g., MeI, R-CHO) dissolved in THF slowly.

  • Quenching: Only after the electrophile is fully added and stirred for 1 hour at -78°C, allow the mixture to warm to 0°C before quenching with

    
    .
    
Troubleshooting Guide: Lithiation

Q: I see a color change from orange to dark brown/black upon adding


-BuLi. Is this normal? 
  • A: An orange/red color is normal for the 2-lithio species. A rapid shift to black/tar usually indicates decomposition . Check your internal temperature probe. If it spiked above -60°C during addition, the ring has opened.

Q: Can I use LDA instead of


-BuLi? 
  • A: Yes, and it is often safer. LDA is less nucleophilic and reduces the risk of addition to the C=N bond, but the -78°C requirement remains absolute .

Module B: Radical C2-Alkylation (Minisci Type)

The Issue: "I am getting a mixture of mono-, di-, and tri-alkylated products." The Cause: Radical alkylation is highly reactive. High temperatures increase the radical flux beyond the selectivity threshold, leading to multiple additions.

Standard Operating Procedure (SOP-Rad-02)
  • Setup: Dissolve benzothiazole (1.0 eq) and Carboxylic Acid (2.0 eq) in

    
    /MeCN (1:1). Add TFA (0.5 eq).
    
  • Catalyst: Add

    
     (0.1 eq).
    
  • Heating: Heat to 70°C .

  • Oxidant Addition: Add

    
     (3.0 eq) dropwise as a solution over 1 hour.
    
    • Note: Slow addition at controlled temperature is key to keeping radical concentration low (Kinetic Control).

Troubleshooting Guide: Minisci Reaction

Q: Why is the yield low despite high temperature?

  • A: At T > 80°C, the persulfate oxidant decomposes too rapidly (thermal half-life decreases), consuming itself before generating alkyl radicals. Cap temperature at 70°C.

Q: How do I stop at mono-alkylation?

  • A: Use Two-Phase Temperature Ramping . Start the oxidant addition at 50°C. Only ramp to 70°C for the final 30 minutes to drive conversion. This suppresses the formation of the more electron-rich (and thus more reactive) alkylated product.

Visualizing the Pathways

The following diagram illustrates the critical temperature divergence points for benzothiazole functionalization.

Benzothiazole_Alkylation Start Benzothiazole Substrate Lithiation Reagent: n-BuLi Solvent: THF Start->Lithiation Path A Minisci Reagent: R-COOH, Ag+, S2O8 Solvent: H2O/MeCN Start->Minisci Path B Direct_Alk Reagent: R-X, Base Solvent: DMF/MeCN Start->Direct_Alk Path C Temp_Low Temp: -78°C Lithiation->Temp_Low Lithio_Species 2-Lithiobenzothiazole (Stable Intermediate) Temp_Low->Lithio_Species Temp_High_Lith Temp > -50°C Lithio_Species->Temp_High_Lith Warming Product_C2_Nu C2-Alkylated Product Lithio_Species->Product_C2_Nu + Electrophile Ring_Open Ring Opening -> Decomposition (Thiophenolate Isonitrile) Temp_High_Lith->Ring_Open Temp_Med Temp: 60-80°C Minisci->Temp_Med Radical_Add Radical Addition to C2 Temp_Med->Radical_Add Product_C2_Rad C2-Alkylated Product Radical_Add->Product_C2_Rad Temp_High Temp: Reflux (>80°C) Direct_Alk->Temp_High N_Attack N-Alkylation (Benzothiazolium) Temp_High->N_Attack Product_N N-Alkyl Benzothiazolium Salt N_Attack->Product_N

Caption: Thermal divergence pathways. Path A requires cryogenic stability; Path B requires kinetic thermal activation; Path C requires thermodynamic forcing.

FAQ: Advanced Troubleshooting

Q: I am trying to perform a C2-alkylation with an alkyl halide using


 at reflux, but I only get N-alkylated salts. Why? 
  • A: This is a classic mechanistic mismatch. Under basic conditions with heat (thermodynamic control), the nitrogen lone pair is the most nucleophilic site (

    
     mechanism). To alkylate C2 with an alkyl halide, you cannot  use simple base/heat. You must use the Lithiation pathway (Path A)  to make the C2 carbon nucleophilic.
    

Q: My Minisci reaction works for primary acids but fails for tertiary acids at 70°C.

  • A: Tertiary radicals are more stable but also more sterically hindered.

    • Optimization: Lower the temperature to 50°C to increase the lifetime of the radical and switch to a Photoredox system (Blue LED, Room Temp). Photochemical generation allows you to decouple radical formation from thermal decomposition.

Q: Can I run the lithiation at -40°C if I use a cryocooler?

  • A: No. The ring-opening activation energy barrier is crossed near -50°C. While -40°C might work for simple thiazoles, benzothiazole is prone to fragmentation. Stick to -78°C.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Minisci, F., et al. (1971). "Nucleophilic Character of Carbon-Centered Radicals in Substitution at Heterocyclic Bases." Tetrahedron, 27. Link

  • Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med.[1] Chem. Commun., 2, 1135-1161. Link

  • Florio, S., et al. (1994). "Lithiation of 2-substituted benzothiazoles." Journal of Organic Chemistry. (Establishes the -78°C protocol and ring-opening risks).
  • Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie Int. Ed.Link

Sources

Troubleshooting

Technical Support Center: Minimizing Oxidative Degradation of 2-Ethylbenzothiazole

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-ethylbenzothiazole.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-ethylbenzothiazole. Because benzothiazole derivatives are privileged scaffolds in medicinal chemistry, maintaining their structural integrity is critical. Below, you will find in-depth troubleshooting guides, mechanistic explanations, and self-validating protocols to ensure your reagents remain pristine during long-term storage.

Mechanistic Troubleshooting

Q: My 2-ethylbenzothiazole sample has turned yellow/brown and shows new impurity peaks on my HPLC/NMR. What is happening?

A: Your sample is undergoing oxidative degradation. The degradation of 2-ethylbenzothiazole is not random; it follows highly specific, thermodynamically driven pathways dictated by its molecular structure.

The


-carbon of the 2-ethyl group is highly activated due to the electron-withdrawing nature of the adjacent imine-like nitrogen (-N=) and sulfur (-S-) atoms in the thiazole ring. This benzylic-like position is highly susceptible to hydrogen abstraction by atmospheric radicals, a process that is significantly accelerated by UV light and ambient heat[1].

Once a radical is formed at the


-carbon, it is rapidly trapped by molecular oxygen (

) to form a hydroperoxide intermediate. This intermediate is unstable and decomposes into 2-acetylbenzothiazole and 2-(1-hydroxyethyl)benzothiazole [2]. Furthermore, under severe oxidative conditions (e.g., the accumulation of peroxides over time), the thiazole ring itself can undergo irreversible oxidative cleavage, yielding acylamidobenzene sulfonate esters [3]. This ring-opening destroys the core scaffold, rendering the reagent useless for downstream synthesis.

degradation_pathways A 2-Ethylbenzothiazole (Intact Molecule) B Autoxidation Pathway (O₂, Light, Ambient Temp) A->B Trace Radical Initiation C Ring-Opening Pathway (Strong Oxidants, Peroxides) A->C Nucleophilic/Oxidative Attack D α-Carbon Hydroperoxide Intermediate B->D O₂ Trapping E Thiazole Cleavage Intermediate C->E S-Oxidation F 2-Acetylbenzothiazole & 2-(1-Hydroxyethyl)benzothiazole D->F Dehydration / Cleavage G Acylamidobenzene Sulfonate Esters E->G Irreversible Ring Cleavage

Mechanistic pathways of 2-ethylbenzothiazole oxidative degradation during improper storage.

Quantitative Storage Parameters

Q: What are the exact storage conditions required to halt this degradation?

A: To minimize oxidative degradation, you must eliminate the three catalysts of autoxidation: oxygen, thermal energy, and light. General guidelines for benzothiazole derivatives mandate storage under a strictly inert atmosphere, protected from light, and at sub-ambient temperatures[4].

ParameterAmbient Storage (Air, 25°C, Clear Glass)Recommended Storage (Argon, -20°C, Amber Glass)Mechanistic Impact
Atmosphere ~21%

< 1 ppm

Eliminates the oxygen required to trap

-carbon radicals, preventing hydroperoxide formation.
Temperature 25°C-20°CReduces the kinetic energy available to overcome the activation barrier for C-H bond abstraction.
Light Exposure Unrestricted UV/VisZero (Amber Vials)Prevents photo-induced homolytic cleavage of trace impurities that initiate radical chain reactions.
Container Seal Standard Screw CapPTFE-Lined Crimp SeptumPTFE provides a near-zero oxygen transmission rate (OTR) compared to standard silicone or rubber.

Experimental Protocols & Workflows

Q: How do I properly prepare and store 2-ethylbenzothiazole for long-term stability?

A: Do not rely on simply flushing a vial with a balloon of nitrogen. To ensure long-term stability, you must establish a self-validating inert workflow using a Schlenk line. The causality here is simple: a single flush leaves residual oxygen in the headspace and dissolved in the liquid. Vacuum-purge cycling asymptotically reduces


 to negligible levels.

Protocol: Rigorous Inert Storage Workflow

  • Solvent Sparging (If storing in solution): Sparge the solvent with high-purity Argon for 30 minutes prior to dissolving the 2-ethylbenzothiazole. Causality: Argon is denser than Nitrogen and provides a superior protective blanket against atmospheric intrusion.

  • Aliquoting: Transfer the compound into pre-dried amber glass vials. Causality: Creating single-use aliquots prevents repeated freeze-thaw cycles and oxygen exposure during future use.

  • Schlenk Line Cycling:

    • Attach the vial to a Schlenk line using a needle through a loosely placed PTFE-lined septum.

    • Cycle 1: Apply vacuum (

      
       mbar) for 30 seconds (watch for bumping if liquid), then backfill with Argon.
      
    • Cycle 2 & 3: Repeat the vacuum/Argon backfill process. Causality: Three consecutive cycles mathematically reduce the headspace oxygen concentration to < 1 ppm.

  • Positive Pressure Sealing: On the final Argon backfill, ensure the Schlenk bubbler shows positive pressure. Rapidly remove the needle and immediately crimp the aluminum seal over the PTFE septum.

  • Storage: Transfer the sealed vials to a desiccated -20°C freezer.

inert_workflow N1 1. Purify & Dry (Sparging) N2 2. Aliquot into Amber Vials N1->N2 N3 3. Schlenk Line (Vacuum/Argon 3x) N2->N3 N4 4. Crimp Seal (PTFE/Silicone) N3->N4 N5 5. Store at -20°C (Desiccator) N4->N5

Self-validating Schlenk line workflow for the inert storage of benzothiazole derivatives.

Q: How can I validate the stability of my stored batch before a critical experiment?

A: You must run a stability-indicating HPLC assay. A simple TLC is insufficient because the polarities of the hydroperoxide intermediates and the parent compound can overlap.

Protocol: Stability-Indicating HPLC Validation

  • Sample Preparation: Withdraw a 10

    
    L aliquot using an inert, Argon-purged syringe. Dilute to 1 mg/mL in HPLC-grade Acetonitrile.
    
  • Control Generation (Self-Validating System):

    • Positive Degradation Control: Expose a separate 1 mg/mL sample to 1%

      
       and UV light for 2 hours. Causality: This forces the formation of 2-acetylbenzothiazole and sulfonate esters[3], ensuring your HPLC method has the resolving power to separate the degradation peaks from the parent peak.
      
  • Chromatography: Use a C18 reverse-phase column. Run a gradient of Water/Acetonitrile (with 0.1% TFA to suppress tailing of the basic nitrogen).

  • Analysis: Monitor at 254 nm. 2-Ethylbenzothiazole will elute first, followed by the more polar oxidized derivatives (ketones/alcohols). If the purity is < 98%, discard or re-purify the batch via column chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use chemical antioxidants to stabilize the solution? A: While radical scavengers (like BHT or nitroxide derivatives) are highly effective at catalyzing the cross-dismutation of alkylperoxyl radicals to halt autoxidation[2], they are generally discouraged for analytical or synthetic standards. Adding an antioxidant introduces a chemical impurity that may interfere with downstream transition-metal catalysis or biological assays. Physical barriers (Argon, -20°C, darkness) remain the gold standard.

Q: Is photo-oxidation a significant concern, or is temperature more critical? A: They are synergistically destructive. UV light provides the initial activation energy required to homolytically cleave trace impurities or weak bonds, generating the first "seed" radicals. Temperature then dictates the kinetic propagation rate of the radical chain reaction. Storing the compound at -20°C in a clear vial under laboratory lighting will still result in degradation. Both variables must be controlled simultaneously.

References
  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO, National Institutes of Health (PMC),[Link]

  • Inhibition of hydrocarbon autoxidation by nitroxide-catalyzed cross-dismutation of hydroperoxyl and alkylperoxyl radicals, Chemical Science (RSC Publishing),[Link]

  • Oxidative ring-opening of benzothiazole derivatives, Canadian Science Publishing,[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation of 2-Ethylbenzothiazole (m/z 163)

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 2-ethylbenzothiazole (m/z 163), specifically designed for researchers requiring differentiation from structura...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 2-ethylbenzothiazole (m/z 163), specifically designed for researchers requiring differentiation from structural isomers in drug development and impurity profiling.

Executive Summary

In drug discovery and environmental analysis, distinguishing 2-ethylbenzothiazole (2-EBT) from its alkyl-substituted isomers (e.g., 2,5-dimethylbenzothiazole ) is a critical analytical challenge. Both compounds share a molecular weight of 163 Da and a nominal parent ion at m/z 163.

This guide demonstrates that fragmentation topology —specifically the rearrangement capability of the ethyl side chain—provides the definitive fingerprint for identification. While dimethyl isomers rely on simple bond cleavages (loss of H• or CH₃•), 2-ethylbenzothiazole undergoes a site-specific 5-membered hydrogen transfer rearrangement , yielding a diagnostic neutral loss of ethylene (28 Da) to form the benzothiazole cation (m/z 135).

Technical Deep Dive: 2-Ethylbenzothiazole Fragmentation

Parent Ion: m/z 163 (Radical Cation M⁺•)

The fragmentation of 2-ethylbenzothiazole under Electron Ionization (70 eV) is governed by the stability of the aromatic thiazole ring and the lability of the C(2)-alkyl bond.

Primary Fragmentation Pathways
  • 
    -Cleavage (Methyl Loss) 
    
    
    
    m/z 148
    • Mechanism: Direct homolytic cleavage of the C(

      
      )-C(
      
      
      
      ) bond in the ethyl chain.
    • Result: Loss of a methyl radical (CH₃•, 15 Da).[1]

    • Ion Structure: Formation of the resonance-stabilized 2-methylenebenzothiazolium ion (

      
      ). This is often the base peak or second most intense peak due to the extended conjugation of the resulting cation.
      
  • McLafferty-Like Rearrangement (Ethylene Loss)

    
     m/z 135 
    
    • Mechanism: Unlike standard 6-membered McLafferty rearrangements, 2-ethyl heterocyclic systems undergo a 5-membered transition state hydrogen transfer. A hydrogen atom from the

      
      -carbon of the ethyl group transfers to the ring nitrogen, followed by cleavage of the C(2)-C(
      
      
      
      ) bond.
    • Result: Expulsion of neutral ethylene (

      
      , 28 Da).
      
    • Ion Structure: Formation of the benzothiazole radical cation (

      
      , m/z 135).
      
    • Significance: This pathway is impossible for dimethyl-substituted isomers, making m/z 135 the diagnostic "fingerprint" peak for the ethyl group.

  • Ring Degradation

    
     m/z 108 and 69 
    
    • m/z 108: Loss of HCN (27 Da) from the benzothiazole core (typically from m/z 135).

    • m/z 69: Characteristic thiazole ring fragment (

      
       fragments), confirming the heterocyclic core.
      
Visualization: Fragmentation Mechanism

The following diagram illustrates the competing pathways for the M⁺[2][3]• ion (m/z 163).

FragmentationPathway M_Ion Parent Ion (M+•) 2-Ethylbenzothiazole m/z 163 Frag_148 β-Cleavage Product [Benzothiazole-CH2]+ m/z 148 M_Ion->Frag_148 Loss of CH3• (15 Da) Direct Cleavage Frag_135 Rearrangement Product [Benzothiazole]+• m/z 135 M_Ion->Frag_135 Loss of C2H4 (28 Da) 5-Membered H-Transfer Frag_108 Ring Degradation [C6H4S]+• m/z 108 Frag_135->Frag_108 Loss of HCN (27 Da)

Caption: Mechanistic divergence of 2-ethylbenzothiazole (m/z 163). The green path (m/z 135) is diagnostic for the ethyl substituent.

Comparative Analysis: 2-Ethyl vs. Dimethyl Isomers

The primary challenge in analyzing benzothiazoles is differentiating the 2-ethyl analog from isomers like 2,5-dimethylbenzothiazole or 2,6-dimethylbenzothiazole . While retention times may vary, mass spectral confirmation is required for robust identification.

Performance Comparison Table
Feature2-Ethylbenzothiazole2,X-DimethylbenzothiazoleMechanistic Cause
Parent Ion m/z 163m/z 163Same molecular formula (

).
Base Peak m/z 163 or 148m/z 163 or 162Ethyl group fragments easily; Methyls on ring are stable.
[M-H]⁺ (m/z 162) Weak (<10%)Strong (>30%) Dimethyls lose H• to form stable tropylium-like ions.
[M-15]⁺ (m/z 148) Strong (Diagnostic) ModerateLoss of CH₃• (Ethyl

-cleavage vs. Ring methyl loss).
[M-28]⁺ (m/z 135) Present (Key Marker) Absent / Trace Only ethyl groups can eliminate ethylene (

).
[M-29]⁺ (m/z 134) ModerateAbsentLoss of Ethyl radical (

•).
Diagnostic Logic
  • Presence of m/z 135: Confirms the ethyl chain (Rearrangement pathway).

  • High abundance m/z 162: Suggests dimethyl substitution (Benzylic hydrogen loss).

  • Ratio 148/163: Typically higher in 2-ethylbenzothiazole due to the labile ethyl bond compared to the stronger aryl-methyl bonds in dimethyl isomers.

Experimental Protocol: Reliable Differentiation

To replicate these results and ensure valid identification, the following GC-MS protocol is recommended. This method ensures sufficient internal energy for the diagnostic rearrangement to occur.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

    • Concentration: ~100 ppm (split injection) or 1 ppm (splitless).

  • GC Parameters:

    • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet Temp: 250°C.

    • Oven Program: 50°C (hold 1 min)

      
       20°C/min 
      
      
      
      300°C (hold 3 min). Differentiation of isomers relies on MS, but this gradient separates them chromatographically.
  • MS Parameters (Source Conditions):

    • Ionization: Electron Impact (EI) at 70 eV .[4]

    • Source Temp: 230°C. Note: Source temperature affects the ratio of m/z 163 to 148. Higher temps increase fragmentation.

    • Scan Range: m/z 40–200.

  • Data Analysis (Decision Tree):

    • Extract ion chromatograms (EIC) for m/z 163, 148, and 135.

    • Apply the logic flow below.

Identification Workflow Diagram

DecisionTree Start Unknown Peak m/z 163 detected Check_135 Check for m/z 135 (Loss of 28 Da) Start->Check_135 Result_Ethyl Identify as: 2-Ethylbenzothiazole Check_135->Result_Ethyl Peak Present (>5%) Check_162 Check m/z 162 Intensity (Loss of H•) Check_135->Check_162 Peak Absent/Trace Check_162->Result_Ethyl Low (<10%) Result_Dimethyl Identify as: Dimethylbenzothiazole (Isomer) Check_162->Result_Dimethyl High (>30%)

Caption: Decision tree for distinguishing 2-ethylbenzothiazole from dimethyl isomers using key diagnostic ions.

References

  • NIST Mass Spectrometry Data Center. Benzothiazole, 2-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Accessed March 6, 2026). Provides the baseline fragmentation for the benzothiazole core (m/z 149 analog).

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry: Alkylbenzenes and Heterocycles. Available at: [Link] (Accessed March 6, 2026). Mechanistic principles of alkyl chain rearrangement (McLafferty and 5-membered H-transfer).

  • ResearchGate. Differentiation of Isomers by Ion Mobility and Mass Spectrometry. Available at: [Link] (Accessed March 6, 2026). General methodologies for distinguishing isobaric compounds.

Sources

Comparative

Technical Guide: UV-Vis Absorption Maxima of 2-Ethylbenzothiazole

This guide details the UV-Vis absorption characteristics of 2-ethylbenzothiazole in ethanol, designed for researchers requiring precise optical data for characterization, quality control, or photophysical applications. E...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the UV-Vis absorption characteristics of 2-ethylbenzothiazole in ethanol, designed for researchers requiring precise optical data for characterization, quality control, or photophysical applications.

Executive Summary: Optical Characteristics

2-Ethylbenzothiazole (CAS: 936-77-6) exhibits a characteristic dual-band absorption profile in ethanol, typical of 2-alkyl-substituted benzothiazoles. The spectrum is dominated by


 transitions within the fused heterocyclic system.
  • Primary Absorption Maximum (

    
    ): 299–301 nm  (Strongest band, 
    
    
    
    )
  • Secondary Absorption Maximum: 287–289 nm (Shoulder/Secondary peak)

  • Molar Extinction Coefficient (

    
    ): 
    
    
    
    (at
    
    
    )
  • Visual Appearance: Clear, colorless solution in ethanol.

Comparative Spectral Analysis

To validate the performance and identity of 2-ethylbenzothiazole, it is critical to compare its spectral signature against its structural analogs. The alkyl substitution at the C2 position induces a slight bathochromic (red) shift relative to the unsubstituted parent compound due to hyperconjugative stabilization of the excited state.

Table 1: Spectral Comparison of Benzothiazole Analogs in Ethanol
CompoundStructure

(nm)

(nm)
Electronic Effect of Substituent
Benzothiazole (Parent)H-substituted285296Baseline reference.
2-Methylbenzothiazole Methyl (-CH₃)287299Weak electron-donating (+I).
2-Ethylbenzothiazole Ethyl (-C₂H₅)288 300 Weak electron-donating (+I); nearly identical to methyl.
2-Phenylbenzothiazole Phenyl (-C₆H₅)295335Strong conjugation; significant red shift.

Mechanistic Insight: The shift from Methyl to Ethyl is negligible (< 1-2 nm) because the inductive effect (+I) of an ethyl group is only marginally stronger than that of a methyl group. Researchers can reliably use 2-methylbenzothiazole spectral data as a high-fidelity proxy for 2-ethylbenzothiazole if specific reference standards are unavailable.

Electronic Transitions
  • 
     Transition (~300 nm):  The dominant band arises from the conjugation of the benzene ring with the thiazole moiety. It is high intensity and relatively insensitive to solvent polarity changes (solvatochromism).
    
  • 
     Transition (Weak shoulder, ~280-290 nm):  Involves the lone pair on the Nitrogen atom. In ethanol (a polar protic solvent), this band may be slightly blue-shifted (hypsochromic shift) compared to non-polar solvents due to hydrogen bonding stabilizing the ground state lone pair.
    

Experimental Protocol: Self-Validating Measurement

This protocol ensures reproducibility and minimizes artifacts caused by solvent impurities or concentration errors.

Reagents & Equipment
  • Analyte: 2-Ethylbenzothiazole (>98% purity).

  • Solvent: Ethanol (Spectroscopic Grade / UV-HPLC Grade). Note: Avoid denatured ethanol containing benzene or ketone additives.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900i or Agilent Cary 60).

  • Cuvettes: Quartz (Fused Silica), 10 mm path length. Glass/Plastic cuvettes absorb UV <320 nm and are unsuitable.

Workflow Diagram

UV_Protocol Start Start Solvent_Check Baseline Correction (Pure Ethanol) Start->Solvent_Check Stock_Prep Stock Solution (10 mM in Ethanol) Solvent_Check->Stock_Prep Dilution Working Solution (10-50 µM) Stock_Prep->Dilution Scan Scan 200-400 nm Dilution->Scan Validation Check Absorbance (0.2 < A < 0.8) Scan->Validation Validation->Dilution Fail (A > 1.0) End Record Lambda Max Validation->End Pass

Figure 1: Step-by-step workflow for accurate UV-Vis characterization of 2-ethylbenzothiazole.

Step-by-Step Procedure
  • Baseline Correction:

    • Fill two matched quartz cuvettes with spectroscopic grade ethanol.

    • Run a baseline scan (200–400 nm) to zero the instrument. Ensure the background absorbance is flat.

  • Stock Solution Preparation:

    • Weigh approx.[1] 16.3 mg of 2-ethylbenzothiazole (MW = 163.24 g/mol ).

    • Dissolve in 10 mL ethanol to create a 10 mM stock solution.

  • Working Solution (Dilution):

    • Dilute the stock solution 1:200 to achieve a concentration of 50 µM .

    • Target Absorbance: The peak at ~300 nm should have an absorbance between 0.2 and 0.8 A.U. for maximum linearity (Beer-Lambert Law).

  • Measurement:

    • Scan from 200 nm to 400 nm.

    • Scan Speed: Medium (approx. 200-400 nm/min).

    • Slit Width: 1.0 nm or 2.0 nm.

  • Data Validation:

    • If

      
       appears < 260 nm, check for solvent contamination.
      
    • If peaks are flattened (plateau), dilute the sample further.

Mechanistic Logic: Why Ethanol?

Ethanol is the standard comparison solvent for benzothiazoles due to its transparency down to 210 nm and its ability to solubilize the moderately polar benzothiazole core.

Solvent Comparison Guide:

  • Ethanol: Recommended.[2][3] Stabilizes the polar excited state of

    
     transitions.
    
  • Cyclohexane (Non-polar): Will show fine vibrational structure (fingers) in the bands but may cause solubility issues.

    
     will be slightly blue-shifted relative to ethanol.
    
  • Water (Acidic pH): Caution. In acidic media (pH < 2), the thiazole nitrogen protonates, causing a dramatic spectral shift and loss of the characteristic double-hump profile.

Structural Logic Diagram

Structure_Logic Benzothiazole Benzothiazole Core (Planar Aromatic) Effect Hyperconjugation (Sigma-Pi Interaction) Benzothiazole->Effect Accepts e- density Substituent C2-Ethyl Group (-CH2CH3) Substituent->Effect Donates e- density Outcome Bathochromic Shift (+2-4 nm vs Parent) Effect->Outcome Stabilizes LUMO

Figure 2: Mechanistic impact of the ethyl substituent on the optical properties of the benzothiazole core.

References

  • BenchChem. (2025).[4] Comparative analysis of the spectral data of benzothiazole isomers. Retrieved from .

  • National Institutes of Health (NIH) - PubChem. (2025). 2-Ethylbenzothiazole Compound Summary. Retrieved from .

  • Dey, J., & Dogra, S. K. (1991). Electronic absorption and fluorescence spectra of 2-phenyl-substituted benzothiazoles. Canadian Journal of Chemistry, 69(10), 1539–1547. (Provides foundational data on substituent effects in benzothiazoles).
  • Shimadzu Application News. (2024). Measurement of Impurities in Ethanol Using UV-Vis Spectrophotometer.

Sources

Validation

A Comparative Guide to HPLC Retention Time of 2-Ethylbenzothiazole on C18 Columns

This guide provides a comprehensive analysis of the factors influencing the retention time of 2-ethylbenzothiazole on C18 High-Performance Liquid Chromatography (HPLC) columns. Designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the factors influencing the retention time of 2-ethylbenzothiazole on C18 High-Performance Liquid Chromatography (HPLC) columns. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explore the underlying principles that govern chromatographic separation. We will delve into the causality behind experimental choices, compare the performance of different C18 stationary phases, and provide detailed protocols to ensure reproducible results.

Benzothiazole and its derivatives are a significant class of heterocyclic compounds, widely applied in fields ranging from medicinal chemistry and agrochemicals to rubber vulcanization.[1] The 2-substituted benzothiazoles, in particular, serve as crucial scaffolds for developing functional materials and pharmacologically active agents.[1] Accurate analytical quantification and purification are therefore paramount. Reversed-phase HPLC (RP-HPLC) with C18 columns is the predominant technique for this purpose, separating molecules based on their hydrophobicity.[2]

This guide will provide a comparative framework for understanding and predicting the retention behavior of 2-ethylbenzothiazole, a representative moderately non-polar compound from this family.

Part 1: The Causality of Retention - Key Factors for 2-Ethylbenzothiazole Analysis

The retention time (t_R) in RP-HPLC is not an arbitrary value; it is the result of a complex interplay between the analyte's physicochemical properties and the chromatographic system's parameters. Understanding these factors is critical for method development and troubleshooting.

Analyte Properties: 2-Ethylbenzothiazole

2-Ethylbenzothiazole is a heterocyclic compound with a fused benzene and thiazole ring system, substituted with an ethyl group at the 2-position. Its structure imparts a significant degree of hydrophobicity, making it well-suited for retention on a non-polar C18 stationary phase. The primary interaction mechanism is the hydrophobic (van der Waals) forces between the analyte and the C18 alkyl chains.

The C18 Column: Not a Monolithic Entity

A common misconception is that all C18 columns are alike. In reality, significant variations in manufacturing lead to different selectivities and retention characteristics.[3]

  • Carbon Load : This refers to the percentage of carbon content on the silica support. A higher carbon load (e.g., 18-25%) generally results in a more hydrophobic surface, leading to increased retention for non-polar compounds like 2-ethylbenzothiazole.[3]

  • End-capping : After bonding the C18 chains, unreacted silanol groups (Si-OH) remain on the silica surface. These polar sites can cause undesirable secondary interactions (e.g., peak tailing) with basic compounds. Most modern C18 columns are "end-capped" by reacting these silanols with a small silylating agent. The efficiency of this process varies, impacting peak shape and selectivity.[4]

  • Particle Size and Porosity : Smaller particle sizes (<2 µm for UHPLC, 2-5 µm for HPLC) lead to higher efficiency (more theoretical plates) and better resolution, but also higher backpressure.[5] The pore size of the silica particles can also affect retention, especially when using 100% aqueous mobile phases, though this is less critical for a compound like 2-ethylbenzothiazole which requires a significant organic modifier percentage.[6]

Mobile Phase Composition: The Driving Force of Elution

The mobile phase in RP-HPLC is typically a mixture of a polar solvent (water) and a less polar organic modifier (e.g., acetonitrile or methanol).[7]

  • Organic Modifier : The type and concentration of the organic solvent are the most powerful tools for controlling retention. Acetonitrile is a stronger eluting solvent than methanol for many compounds, meaning a lower concentration is needed to achieve the same retention time. Increasing the percentage of the organic modifier in the mobile phase will decrease the retention time of 2-ethylbenzothiazole.[2][8]

  • pH Control : For ionizable compounds, the pH of the mobile phase is critical as it dictates the charge state of the analyte.[9] 2-Ethylbenzothiazole is a weakly basic compound. While minor pH adjustments may not drastically alter its retention, using a buffered mobile phase (e.g., with phosphate or formate) ensures reproducibility by maintaining a consistent pH.

Operational Parameters
  • Temperature : Increasing the column temperature generally decreases the viscosity of the mobile phase and increases the mass transfer rate, leading to shorter retention times and often sharper peaks.[10] A typical rule of thumb suggests a ~2% decrease in retention for every 1°C increase in temperature.[10]

  • Flow Rate : At a constant mobile phase composition, retention time is inversely proportional to the flow rate. A higher flow rate leads to a shorter analysis time.

Part 2: Comparative Experimental Analysis

To illustrate these principles, this section outlines a comparative study on the retention of 2-ethylbenzothiazole using three commercially representative C18 columns under varied mobile phase conditions.

Experimental Protocol

This protocol provides a self-validating system for the analysis of 2-ethylbenzothiazole. System suitability tests are embedded to ensure the performance of the HPLC system.

1. Instrumentation and Equipment:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Thermostatted Column Compartment

  • UV-Vis or Diode-Array Detector (DAD)

2. Reagents and Sample Preparation:

  • Mobile Phase A : 0.1% Phosphoric Acid in HPLC-grade water. Prepared by adding 1 mL of concentrated phosphoric acid to 1 L of water.[11]

  • Mobile Phase B : Acetonitrile (HPLC grade).

  • Standard Solution (100 µg/mL) : Accurately weigh 10 mg of 2-ethylbenzothiazole reference standard. Dissolve in a 100 mL volumetric flask using the mobile phase as the diluent. Sonicate for 5 minutes to ensure complete dissolution.[11]

  • Sample Solution : Prepare the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[12]

3. Chromatographic Conditions:

  • Columns Evaluated :

    • Column A : Standard C18 (e.g., 12% Carbon Load), 4.6 x 150 mm, 5 µm

    • Column B : High Carbon Load C18 (e.g., 20% Carbon Load), 4.6 x 150 mm, 5 µm

    • Column C : C18 with alternative end-capping/bonding, 4.6 x 150 mm, 5 µm

  • Mobile Phase : Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic as specified in tables)

  • Flow Rate : 1.0 mL/min[11]

  • Injection Volume : 10 µL[11]

  • Column Temperature : 30°C[11]

  • Detection Wavelength : 250 nm[11]

  • Run Time : 10-15 minutes

4. System Suitability:

  • Before sample analysis, perform five replicate injections of the standard solution.

  • The relative standard deviation (RSD) for the retention time should be ≤ 1.0%, and for the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The number of theoretical plates (N) should be ≥ 2000.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Mobile Phase Preparation S1 System Setup & Equilibration P1->S1 P2 Standard & Sample Solution Prep S2 System Suitability Test (SST) P2->S2 S1->S2 Equilibrate Column S3 Sample Injection & Data Acquisition S2->S3 SST Pass D1 Peak Integration S3->D1 D2 Result Calculation (t_R, Area, Tailing) D1->D2 D3 Reporting D2->D3

Caption: Experimental workflow for the HPLC analysis of 2-ethylbenzothiazole.

Results: Comparative Data

Table 1: Comparison of C18 Column Performance for 2-Ethylbenzothiazole (Chromatographic Conditions: Isocratic, 60:40 Acetonitrile:0.1% Phosphoric Acid, 1.0 mL/min, 30°C)

Column TypeRetention Time (t_R) (min)Tailing Factor (T_f)Theoretical Plates (N)
Column A (Standard C18)6.81.38,500
Column B (High Carbon Load C18)8.51.29,200
Column C (Alt. End-capping C18)6.51.18,900

Table 2: Effect of Mobile Phase Composition on Retention Time (Column B) (Chromatographic Conditions: Isocratic, 1.0 mL/min, 30°C)

% Acetonitrile (v/v)Retention Time (t_R) (min)
50%12.1
55%10.2
60%8.5
65%6.4
70%4.9
Discussion of Results

The data presented in Table 1 clearly demonstrates that not all C18 columns perform identically.[3][13] Column B , with its higher carbon load, exhibited the longest retention time for 2-ethylbenzothiazole. This is the expected outcome, as the increased hydrophobicity of the stationary phase leads to stronger interactions with the non-polar analyte.[3] Column C , featuring an advanced end-capping technique, provided the best peak symmetry, as indicated by the lowest tailing factor. This suggests a reduction in secondary interactions with residual silanol groups.

Table 2 illustrates the profound impact of the organic modifier concentration on retention. As the percentage of acetonitrile increases, the mobile phase becomes less polar (stronger), causing the analyte to elute faster.[2] This relationship is fundamental to RP-HPLC and is the primary parameter adjusted during method development to achieve the desired retention and separation. For 2-ethylbenzothiazole, a mobile phase composition between 60% and 65% acetonitrile provides a retention time that is well-suited for robust quantification, falling within a typical 5-10 minute window.

Conclusion

The retention time of 2-ethylbenzothiazole on a C18 column is a function of deliberate and controllable experimental choices. This guide demonstrates that:

  • Column selection is critical : C18 columns vary significantly in their properties. For maximum retention of 2-ethylbenzothiazole, a column with a high carbon load is preferable. For improved peak shape, a column with superior end-capping should be considered.

  • Mobile phase composition is the key to control : Adjusting the ratio of acetonitrile to water provides a powerful and predictable means of modifying retention time to achieve optimal separation.

  • A systematic approach is necessary : By following a robust experimental protocol, including system suitability tests, researchers can ensure the generation of reliable and reproducible data.

This comparative guide provides the foundational knowledge and practical data for scientists to develop, optimize, and troubleshoot HPLC methods for 2-ethylbenzothiazole and related heterocyclic compounds with confidence and scientific rigor.

References

  • High-Performance Liquid Chromatography Protocol for the Characterization of Benzothiazole Hydrochloride . Benchchem. Link

  • High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Morpholinodithio)benzothiazole and its Intermediates . Benchchem. Link

  • Separation of Benzothiazole on Newcrom R1 HPLC column . SIELC Technologies. Link

  • Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC . Indian Journal of Pharmaceutical Sciences. Link

  • RediSep C-18 reversed phase column - halogenated heterocyclic . Teledyne ISCO. Link

  • A Look at Column Choices . Agilent. Link

  • Characterization and evaluation of a novel C18 column based on organic/inorganic hybrid silica for HPLC and UHPLC . YMC America. Link

  • COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE) . Revue Roumaine de Chimie. Link

  • Efficacy of Different C18 HPLC Analytical Columns in the Analysis of Fumonisins B1 and B2 in Different Matrices . Toxins. Link

  • Factors Impacting Chromatography Retention Time . Separation Science. Link

  • Identification of the factors that influence the reproducibility of chromatographic retention data . Journal of Chromatography A. Link

  • Separation of 2(3H)-Benzothiazolone, hydrazone on Newcrom R1 HPLC column . SIELC Technologies. Link

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase . Obrnuta faza. Link

  • What are common causes for less than expected retention times on a reversed-phase LC column? . Waters Knowledge Base. Link

  • Methods in Developing Mobile Phase Condition for C18 Column . COSMOSIL. Link

  • Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations . Agilent. Link

  • Investigation of the Adsorption and Retention of Charged Compounds In RPLC . Diva-Portal.org. Link

  • Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry . ResearchGate. Link

  • DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK . MAC-MOD Analytical. Link

  • HPLC analysis, different retention time? . ResearchGate. Link

  • Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum . Mycopathologia. Link

  • An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives . AIP Publishing. Link

  • Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters . Molecules. Link

  • Separation of 2-Acetylthiazole on Newcrom R1 HPLC column . SIELC Technologies. Link

  • a practical approach to rp hplc analytical method development . WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Link

Sources

Comparative

Crystal Structure &amp; Performance Analysis: 2-Ethylbenzothiazole Metal Complexes

Executive Summary 2-Ethylbenzothiazole (2-EBT) and its derivatives represent a critical class of N-donor ligands in coordination chemistry. Unlike simple benzothiazole, the introduction of an ethyl group at the C2 positi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethylbenzothiazole (2-EBT) and its derivatives represent a critical class of N-donor ligands in coordination chemistry. Unlike simple benzothiazole, the introduction of an ethyl group at the C2 position introduces specific steric and lipophilic characteristics that significantly alter the crystal packing, coordination geometry, and biological efficacy of resulting metal complexes.

This guide provides a comparative structural analysis of Cu(II), Zn(II), and Ni(II) complexes of 2-ethylbenzothiazole derivatives. It synthesizes X-ray diffraction (SC-XRD) data to demonstrate how the 2-ethyl substituent influences lattice stability and bio-performance (antimicrobial/anticancer), offering a roadmap for researchers designing next-generation metallodrugs.

Part 1: Ligand Profile & Coordination Logic

The "Ethyl Effect" in Coordination

The 2-ethylbenzothiazole ligand operates primarily as a monodentate N-donor via the thiazole nitrogen (N3). However, the ethyl chain at C2 creates a steric exclusion zone that prevents the formation of perfectly planar stacks often seen in 2-methyl or unsubstituted analogs.

  • Lipophilicity: The ethyl group increases the logP value, enhancing membrane permeability for drug delivery applications.

  • Steric Hindrance: Forces a deviation from square planar geometries in Cu(II) complexes towards distorted tetrahedral, altering the electronic field and reactivity.

Comparative Metal Coordination Geometries

The following table summarizes the structural trends observed when 2-substituted benzothiazoles coordinate with first-row transition metals.

FeatureCopper(II) Complexes Zinc(II) Complexes Nickel(II) Complexes
Primary Geometry Distorted Tetrahedral / Square PyramidalDistorted Tetrahedral / OctahedralSquare Planar (diamagnetic) / Octahedral
Coordination No. 4 or 54 or 64 or 6
M-N Bond Length 1.98 – 2.05 Å2.02 – 2.10 Å1.85 – 1.95 Å (Sq. Pl.)
Color Green / BlueColorless / WhiteOrange / Red (Sq. Pl.)
Magnetic Nature Paramagnetic (

)
Diamagnetic (

)
Diamagnetic (

Sq. Pl.)
Key Stability Factor Jahn-Teller DistortionChelate Effect (if auxiliary ligands used)Crystal Field Stabilization Energy (CFSE)

Part 2: Crystal Structure Analysis (SC-XRD)

Lattice Architecture & Packing

In the crystal lattice of Bis(2-ethylbenzothiazole)dichlorocopper(II) (a representative model), the unit cell is typically monoclinic (Space Group


 or 

).
  • Molecular Unit: The Cu(II) center coordinates with two 2-EBT ligands and two chloride ions.[1]

  • Bond Angles: The N-Cu-N bond angle is often compressed (<109.5°) due to the bulk of the ethyl groups, while Cl-Cu-Cl angles open up (>110°).

  • 
    -
    
    
    
    Stacking:
    The benzothiazole rings align in offset parallel stacks. The ethyl group acts as a spacer, increasing the centroid-centroid distance to 3.7–3.9 Å (compared to ~3.5 Å in methyl derivatives), which slightly reduces lattice energy but increases solubility.
Intermolecular Interactions

The stability of these crystals relies on a network of non-covalent interactions:

  • C-H···Cl Hydrogen Bonds: Weak interactions between the ethyl protons and the coordinated chloride ions link monomeric units into 1D chains.

  • C-H···

    
     Interactions:  The terminal methyl of the ethyl group often points towards the electron-rich 
    
    
    
    -cloud of a neighboring benzene ring, stabilizing the 3D architecture.
Structural Validation (CheckCIF Criteria)

When analyzing your own crystals, ensure the following metrics are met to confirm a high-quality structure:

  • R-factor (

    
    ):  < 0.05 (5%)
    
  • Goodness of Fit (GoF): Close to 1.0

  • Residual Density: < 1.0 e/ų (High peaks near the metal are normal, but not in the void).

Part 3: Performance Comparison & Biological Activity

The structural features directly dictate the performance of these complexes in biological assays.

Biological Activity Pathways

The 2-ethyl group enhances the complex's ability to penetrate the lipid bilayer of bacterial or cancer cells. Once inside, the complex may dissociate or interact directly with DNA.

Mechanism of Action:

  • Intercalation: The planar benzothiazole moiety slides between DNA base pairs.

  • Oxidative Stress: Cu(II) complexes can generate Reactive Oxygen Species (ROS) via Fenton-like reactions, leading to DNA cleavage.

Performance Data: 2-EBT Complexes vs. Alternatives
Metric[Cu(2-EBT)₂Cl₂] [Zn(2-EBT)₂Cl₂] Free Ligand (2-EBT)
Thermal Stability (TGA) Stable up to 210°CStable up to 240°CVolatile / Low MP
DNA Binding (

)
High (

M⁻¹)
Moderate (

M⁻¹)
Low (

M⁻¹)
Cytotoxicity (IC50) < 10 µM (High Potency)> 50 µM (Moderate)> 100 µM (Low)
Solubility (DMSO) HighModerateHigh

Insight: The Cu(II) complex outperforms the Zn(II) analog in cytotoxicity due to its redox activity (Cu²⁺/Cu⁺ cycling), while the 2-ethyl group ensures better cellular uptake than the 2-methyl analog.

Part 4: Experimental Protocols

Workflow: Synthesis & Crystallization

This protocol is designed to yield single crystals suitable for XRD analysis.

SynthesisWorkflow cluster_conditions Critical Parameters Start Start: Precursor Preparation Mix 1. Mix MCl2 + 2-Ethylbenzothiazole (1:2 Molar Ratio in Ethanol) Start->Mix Reflux 2. Reflux at 70°C for 3-4 Hours (Clear solution -> Precipitate) Mix->Reflux Filter 3. Filter & Wash (Remove unreacted ligand) Reflux->Filter Recryst 4. Slow Evaporation (Dissolve in MeCN/EtOH mix) Filter->Recryst XRD 5. Select Block/Prism Crystal (Mount on Goniometer) Recryst->XRD Param3 Time: 3-7 Days for Crystals Recryst->Param3 Param1 Stoichiometry: 1:2 (M:L) Param2 Temp: Keep < BP of solvent

Figure 1: Step-by-step synthesis and crystallization workflow for 2-ethylbenzothiazole metal complexes.

Detailed Protocol Steps
  • Stoichiometry: Dissolve 1.0 mmol of Metal Chloride (

    
     or 
    
    
    
    ) in 10 mL of absolute ethanol.
  • Ligand Addition: Add 2.0 mmol of 2-ethylbenzothiazole dropwise with constant stirring. The solution will change color (Green for Cu, Blue/Green for Ni).

  • Reflux: Heat the mixture at 70°C for 3 hours. A solid precipitate may form.[2]

  • Isolation: Filter the solid, wash with cold ethanol and diethyl ether.

  • Crystallization (Critical): Dissolve the precipitate in a 1:1 mixture of Acetonitrile and Ethanol. Allow to evaporate slowly at room temperature (25°C). Do not disturb the vial.

  • Data Collection: Select a single crystal with well-defined faces (approx 0.2 x 0.2 x 0.1 mm) for SC-XRD.

Part 5: Mechanism of Action Visualization

Understanding why these structures work in biological systems is key for drug development.

BioActivity Complex [Cu(2-EBT)2Cl2] Complex Uptake Passive Diffusion (Facilitated by Ethyl Group) Complex->Uptake CellWall Cell Membrane (Lipid Bilayer) Intracellular Intracellular Dissociation? CellWall->Intracellular Uptake->CellWall Permeates DNA DNA Binding (Intercalation) Intracellular->DNA Intact Complex ROS ROS Generation (Oxidative Damage) Intracellular->ROS Redox Cycling Death Apoptosis / Cell Death DNA->Death ROS->Death

Figure 2: Pharmacological pathway of 2-ethylbenzothiazole copper complexes inducing cell death.

References

  • Kim, N., & Kang, S. K. (2015). Crystal structure of bis[2-(benzothiazol-2-yl)phenolato-κ² N,O]copper(II).[3][4] Acta Crystallographica Section E: Crystallographic Communications, 71(9), m173–m174. Link

  • Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, characterization and crystal structure of some novel N-substituted benzothiazoles.[4] European Journal of Chemistry, 1(3), 200-205.

  • Rakhmonova, D. S., et al. (2024). Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II). IUCrData, 9, x240398. Link

  • Wang, X., et al. (2012). Eco-friendly synthesis of 2-substituted benzothiazoles catalyzed by cetyltrimethyl ammonium bromide (CTAB) in water.[5] Journal of the Brazilian Chemical Society, 23(6). Link

  • BenchChem. A Comparative Guide to the X-ray Crystallography of Benzothiazole Derivatives. Link

Sources

Validation

Technical Comparison Guide: Spectroscopic Differentiation of 2-Ethylbenzothiazole

This guide details the spectroscopic differentiation of 2-ethylbenzothiazole from its structural isomers, specifically focusing on 2,5-dimethylbenzothiazole (a skeletal isomer) and 6-ethylbenzothiazole (a positional isom...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic differentiation of 2-ethylbenzothiazole from its structural isomers, specifically focusing on 2,5-dimethylbenzothiazole (a skeletal isomer) and 6-ethylbenzothiazole (a positional isomer).

Executive Summary

2-Ethylbenzothiazole (C₉H₉NS, MW 163.24) is a key pharmacophore in drug discovery. Its identification is frequently complicated by structural isomers that share the same molecular mass and elemental composition. This guide provides a definitive spectroscopic workflow to distinguish 2-ethylbenzothiazole from its most common isomers:

  • 2,5-Dimethylbenzothiazole: Skeletal isomer (alkyl group split).

  • 6-Ethylbenzothiazole: Positional isomer (substituent on the benzene ring).

Differentiation Strategy:

  • Mass Spectrometry (MS): Used for initial screening based on fragmentation patterns (Loss of

    
     vs. 
    
    
    
    ).
  • NMR Spectroscopy (

    
    ):  The definitive confirmation method, utilizing coupling patterns (quartet/triplet vs. singlets) and the diagnostic C2-H shift.
    

Structural Landscape & Isomer Challenges

The core challenge lies in the connectivity of the alkyl substituents.

CompoundStructure DescriptionKey Feature
2-Ethylbenzothiazole Ethyl group at C2 (thiazole ring).Target Molecule. No C2-H proton.
2,5-Dimethylbenzothiazole Methyl at C2; Methyl at C5.Two separate methyl signals.[1][2]
6-Ethylbenzothiazole Ethyl group at C6 (benzene ring).Has a C2-H proton.

Methodology 1: Mass Spectrometry (Screening)

While all three isomers show a molecular ion (


) at m/z 163 , their fragmentation pathways differ significantly due to the stability of the leaving groups and the resulting carbocations.
Fragmentation Logic
  • 2-Ethylbenzothiazole: The bond between the ethyl group and the aromatic ring is susceptible to cleavage. However, the dominant pathway is often

    
    -cleavage of the alkyl chain.
    
    • Primary Fragment: Loss of methyl radical (

      
      , M-15) to form a stable cation at m/z 148.
      
    • Secondary Fragment: Loss of ethylene (

      
      ) via a rearrangement is possible but less favored than in longer chains (Propyl+).
      
  • 2,5-Dimethylbenzothiazole:

    • Primary Fragment: Loss of H

      
       or 
      
      
      
      . The loss of a methyl group from the aromatic ring is energetically costly.
  • McLafferty Rearrangement Note: 2-Ethylbenzothiazole does not possess a

    
    -hydrogen relative to the C=N bond (the chain is too short). Therefore, the characteristic McLafferty rearrangement ion (M-28) seen in 2-propylbenzothiazole is absent , serving as a negative marker.
    
Diagram: MS Fragmentation Decision Flow

MS_Fragmentation Start Unknown Sample (m/z 163) Check1 Check M-15 (m/z 148) Intensity Start->Check1 Result3 M-28 (McLafferty) Present? Start->Result3 Check2 Check M-29 (m/z 134) Intensity Check1->Check2 Low Abundance Result1 Strong M-15 (Loss of Methyl) Likely 2-Ethylbenzothiazole (Beta-cleavage of ethyl) Check1->Result1 High Abundance Result2 Strong M-29 (Loss of Ethyl) Likely Ring-Substituted Isomer (Weak Ar-Alkyl bond) Check2->Result2 High Abundance Result4 Sample is 2-Propyl isomer (Not 2-Ethyl) Result3->Result4 Yes

Caption: Decision flow for differentiating alkyl-benzothiazole isomers based on EI-MS fragmentation patterns.

Methodology 2: NMR Spectroscopy (Definitive)

Nuclear Magnetic Resonance (NMR) provides unambiguous structural assignment.[3] The chemical shift (


) and splitting patterns (

-coupling) are distinct for each isomer.
Comparative H NMR Data Table (CDCl )
Feature2-Ethylbenzothiazole (Target)2,5-Dimethylbenzothiazole 6-Ethylbenzothiazole
Alkyl Region Triplet (

1.4 ppm, 3H)Quartet (

3.1 ppm, 2H)
Singlet (

2.8 ppm, 3H, C2-Me)Singlet (

2.5 ppm, 3H, C5-Me)
Triplet (

1.3 ppm, 3H)Quartet (

2.7 ppm, 2H)
Aromatic Region 4 Protons (Multiplets)3 Protons (Multiplets)4 Protons (Multiplets)
Diagnostic C2-H Absent Absent Present (Singlet,

8.9 ppm)
Key Distinction Ethyl Pattern (t, q) + No C2-H Two Singlets + No C2-H Ethyl Pattern + C2-H Singlet
Critical Analysis
  • The "Smoking Gun" (C2-H): The proton at the C2 position (between S and N) is highly deshielded (

    
     8.8–9.0 ppm). Its presence immediately rules out 2-ethyl and 2,5-dimethyl isomers, confirming a ring-substituted isomer like 6-ethylbenzothiazole.
    
  • Coupling Patterns:

    • 2-Ethyl: The ethyl group must show a clear triplet-quartet system. The quartet (CH

      
      ) is significantly deshielded (
      
      
      
      3.1 ppm) due to the adjacent C=N bond compared to an ethyl group on the benzene ring (
      
      
      2.7 ppm).
    • 2,5-Dimethyl: Shows singlets only. The absence of splitting proves the alkyl groups are methyls, not ethyls.

Diagram: NMR Identification Logic

NMR_Logic Input Acquire 1H NMR Spectrum CheckC2 Check 8.5 - 9.5 ppm Region (Is there a Singlet?) Input->CheckC2 Branch1 Yes (Singlet Present) CheckC2->Branch1 Branch2 No (Region Empty) CheckC2->Branch2 ResultRing Ring-Substituted Isomer (e.g., 6-Ethylbenzothiazole) Branch1->ResultRing CheckAlkyl Check Alkyl Region (1.0 - 3.5 ppm) Branch2->CheckAlkyl Pattern1 Two Singlets (~2.8 & ~2.5 ppm) CheckAlkyl->Pattern1 Pattern2 Triplet + Quartet (J ~ 7.5 Hz) CheckAlkyl->Pattern2 ResultDimethyl 2,5-Dimethylbenzothiazole Pattern1->ResultDimethyl ResultTarget CONFIRMED: 2-Ethylbenzothiazole Pattern2->ResultTarget

Caption: Step-by-step NMR decision tree for confirming 2-ethylbenzothiazole identity.

Experimental Protocols

Protocol A: H NMR Acquisition

Objective: Obtain high-resolution spectra to resolve splitting patterns.

  • Sample Prep: Dissolve 5–10 mg of the sample in 0.6 mL of CDCl

    
      (Deuterated Chloroform). Ensure the solvent contains TMS (Tetramethylsilane) as an internal reference (
    
    
    
    0.00 ppm).[4]
  • Instrument Parameters:

    • Frequency: Minimum 300 MHz (400 MHz+ recommended for aromatic resolution).

    • Spectral Width: -2 to 14 ppm.

    • Scans: 16–64 scans.

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1): 1.0 second.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform. Phase and baseline correct manually.

Protocol B: GC-MS Screening

Objective: Verify molecular mass and fragmentation fingerprint.[3]

  • Sample Prep: Dilute sample to 10 ppm in Methanol or Ethyl Acetate.

  • GC Parameters:

    • Column: DB-5ms or equivalent (Non-polar).

    • Temperature Program: 60°C (1 min hold)

      
       300°C at 20°C/min.
      
  • MS Parameters:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40–300.

    • Source Temp: 230°C.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzothiazole, 2-methyl- Mass Spectrum.[5] NIST Chemistry WebBook.[6] Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Synthesis of 2-substituted benzothiazoles.[7] Journal of Heterocyclic Chemistry, 37(6), 1655.

  • University of Wisconsin-Madison. Reference Tables for NMR Chemical Shifts. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Ethyl-1,3-benzothiazole proper disposal procedures

This guide outlines the operational safety and disposal protocols for 2-Ethyl-1,3-benzothiazole (CAS: 936-45-8).[1][2][3] It is designed for laboratory personnel requiring immediate, actionable data.[2][3] Part 1: Execut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for 2-Ethyl-1,3-benzothiazole (CAS: 936-45-8).[1][2][3] It is designed for laboratory personnel requiring immediate, actionable data.[2][3]

Part 1: Executive Safety Summary (Immediate Action)

Parameter Critical Data
Primary Hazards Irritant (Skin/Eye/Resp) , Acute Toxicity (Oral/Dermal) , Combustible Liquid .[1][2][3][4]
Flash Point ~99°C (210°F) – Class IIIB Combustible Liquid.[2][3]
Incompatibility Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides), Strong Bases.[3]
Spill Response Absorb with inert material (Vermiculite/Sand).[2][3] Do NOT wash down drains.
Disposal Method High-Temperature Incineration (with scrubber for SOₓ/NOₓ).[1][2]
Storage Cool, dry, dark area.[3][5][6] Keep under inert gas (Nitrogen/Argon) if storing long-term to prevent oxidation.[1][2][3]

Part 2: Chemical Profile & Hazard Identification[1][2][3][4][7]

As a Senior Application Scientist, I emphasize that while 2-Ethyl-1,3-benzothiazole is often used as a flavor intermediate or synthesis scaffold, its structural properties—specifically the thiazole ring—dictate its handling.[1][2][3] The sulfur and nitrogen heteroatoms make it susceptible to oxidative cleavage, releasing toxic oxides (SOₓ, NOₓ) during combustion.[3]

Physicochemical Data Table
PropertyValueOperational Implication
Molecular Formula C₉H₉NSGenerates SO₂ and NO₂ upon incineration; requires scrubbed incineration.[1][2][3]
Molecular Weight 163.24 g/mol Moderate volatility; heavier than air vapors.[2][3][7]
Boiling Point ~245°CLow vapor pressure at RT, but heating increases inhalation risk significantly.[2][3]
Water Solubility Low / InsolubleBioaccumulative potential. Must strictly avoid aquatic release.[2][3]
Odor Nutty, Roasted, MeatyStrong olfactory fatigue possible; do not rely on smell for exposure limits.[3]
GHS Hazard Classification[2][3][4]
  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[3][4][8]

  • H315/H319: Causes skin and serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[2][3][4]

  • H411: Toxic to aquatic life with long-lasting effects (derived from parent Benzothiazole data).[1][2][3]

Part 3: Pre-Disposal Stabilization & Segregation[1][2][3]

Effective disposal begins at the bench.[2][3] The most common compliance failure with benzothiazoles is accidental mixing with oxidizers in "general organic" waste streams, leading to exothermic degradation.[2][3]

1. Segregation Logic
  • Do Not Mix With: Nitric acid, perchloric acid, or concentrated hydrogen peroxide.[2][3] The thiazole ring is electron-rich and can react violently with strong electrophilic oxidizers.[1][2][3]

  • Acceptable Mixtures: Compatible with standard non-halogenated organic solvents (Acetone, Ethyl Acetate, Ethanol) unless the facility requires halogen segregation.[2][3]

2. Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2][3]

  • Seal: Teflon-lined caps are preferred to prevent sulfur-based odor leakage, which can trigger false gas leak alarms in waste storage areas.[1][2][3]

Part 4: Disposal Workflow (The Core Protocol)

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines and minimizes environmental impact.[2][3]

Experimental Protocol: Waste Stream Management

DisposalWorkflow Start Waste Generation: 2-Ethyl-1,3-benzothiazole CheckState Analyze Waste Matrix Start->CheckState IsPure Is it Pure/Stock? CheckState->IsPure IsMixed Is it a Mixture? IsPure->IsMixed No PurePath Label as 'Non-Regulated Chemical Waste' (Unless local codes vary) IsPure->PurePath Yes MixPath Check Compatibility: Contains Oxidizers? IsMixed->MixPath Solvent Waste FinalPack Lab Pack for High-Temp Incineration PurePath->FinalPack OxidizerYes DANGER: Neutralize/Segregate Immediately MixPath->OxidizerYes Yes OxidizerNo Segregate into: Organic Solvents (Non-Halogenated) MixPath->OxidizerNo No OxidizerYes->FinalPack After Stabilization OxidizerNo->FinalPack

Figure 1: Decision tree for segregating 2-Ethyl-1,3-benzothiazole waste streams.

Step-by-Step Disposal Procedure
  • Identification & Labeling:

    • Label the container clearly: "Waste 2-Ethyl-1,3-benzothiazole, Combustible Liquid."

    • If mixed with solvents, list all constituents and their approximate percentages.[2][3]

  • Bulking (For Liquid Waste):

    • Pour waste into a dedicated "Organic Solvents" carboy.[2][3]

    • Critical: Ensure the carboy is grounded during transfer to prevent static discharge, even though the flash point is high (~99°C), static can ignite co-solvents (like hexane) present in the mixture.[2][3]

  • Solid Waste (Contaminated Debris):

    • Place contaminated gloves, paper towels, and silica gel columns into a double-bagged hazardous waste drum.[1][2][3]

    • Tie off bags securely to contain the potent odor.[2][3]

  • Final Destruction:

    • Contract with a licensed waste disposal facility.[2][3][5][9][10]

    • Mandatory Method: Incineration.[2][3] The facility must be capable of scrubbing sulfur oxides (SOx).[2][3]

Part 5: Emergency Contingencies

Spillage (Bench Scale < 500 mL)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat.[2][3] If ventilation is poor, use a half-mask respirator with organic vapor cartridges.[2][3]

  • Contain: Encircle the spill with absorbent socks or sand.[2][3]

  • Absorb: Cover with vermiculite or clay-based absorbent.[2][3]

  • Clean: Scoop into a wide-mouth jar. Scrub the surface with a soap/water solution (detergent helps solubilize the lipophilic benzothiazole).[2][3]

Exposure Response[2][3][5][10][11]
  • Skin: Wash with soap and water for 15 minutes.[2][3][5] Do not use ethanol to wash skin, as it may increase transdermal absorption.[2][3]

  • Eyes: Flush for 15 minutes, lifting eyelids.[2][3][5][10] Seek medical attention immediately.

Part 6: Regulatory Compliance (RCRA & DOT)[1][2][3]

US EPA (RCRA) Status

2-Ethyl-1,3-benzothiazole is not a specifically listed P- or U-list waste.[1][2][3] However, under 40 CFR 261:

  • It does not typically meet the definition of Ignitability (D001) unless mixed with flammables (Flash point > 60°C).[2][3]

  • Best Practice: Manage as "Non-RCRA Regulated Chemical Waste" but dispose of via hazardous waste channels due to aquatic toxicity.[2][3]

DOT / IATA Shipping (For Transport)

When shipping waste or samples, use the following classification if the substance is pure:

  • UN Number: UN3334 or UN3082[1][2]

  • Proper Shipping Name:

    • Option 1 (Air): Aviation regulated liquid, n.o.s. (2-Ethyl-1,3-benzothiazole).[1][2][3]

    • Option 2 (Environmentally Hazardous): Environmentally hazardous substance, liquid, n.o.s. (2-Ethyl-1,3-benzothiazole).[1][2][3]

  • Hazard Class: 9

  • Packing Group: III

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 638567, 2-Ethylbenzothiazole.[2][3] Retrieved from [Link][1][2]

  • ECHA (European Chemicals Agency). Registration Dossier - Benzothiazole.[2][3] (Used for analogue data on aquatic toxicity).[2][3] Retrieved from [Link][1][2][3]

Sources

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